molecular formula C4H10N2O5Zn B8004036 Glycine zinc salt monohydrate

Glycine zinc salt monohydrate

Cat. No.: B8004036
M. Wt: 231.5 g/mol
InChI Key: VUTPBYRVUIEEGC-UHFFFAOYSA-L
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Description

Glycine Zinc Salt Monohydrate, also known as Zinc Glycinate Monohydrate, is a high-purity coordination complex of zinc and the amino acid glycine, supplied as a white to almost white powder or crystal . With a defined molecular formula of C₄H₁₀N₂O₅Zn and a molecular weight of 231.52 g/mol, this compound offers a stable and bioavailable source of zinc, making it a valuable molecular tool in biochemical research . The compound is characterized by its high purity, typically >97.0% as determined by chelometric titration, and its solubility in water, which facilitates its use in aqueous experimental systems . In research applications, this complex is significant for studying zinc's role as an essential trace mineral. Zinc is a cofactor for numerous enzymes and is critical for protein structure and function . The glycinate form of zinc is of particular interest in nutritional and physiological studies because the amino acid ligand is thought to enhance stability and bioavailability compared to inorganic zinc salts, making it a relevant compound for investigating mineral absorption and metabolism . Beyond nutrition science, this compound serves as a key reagent in protein research and has been utilized in studies exploring plant stress tolerance . Researchers also employ it in the development of specialized premixes and as a model complex to study coordination chemistry and metal-chelate interactions in biological systems . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, or for direct human consumption. Proper storage is recommended in a cool, dark place at room temperature .

Properties

IUPAC Name

zinc;2-aminoacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPBYRVUIEEGC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O5Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Glycine Zinc Salt Monohydrate (Zinc Bisglycinate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine Zinc Salt Monohydrate (IUPAC: Zinc Bisglycinate Monohydrate) represents a pinnacle in mineral chelation technology. Unlike inorganic salts (e.g., Zinc Sulfate, Zinc Oxide) which dissociate rapidly in the gastric environment, this compound features a central zinc ion (


) coordinated by two glycine ligands. This structure creates a thermodynamically stable, electrically neutral complex that resists hydrolysis and dietary inhibitors like phytates.

This guide details the molecular architecture, synthesis protocols, and validation methodologies required for the high-purity production and application of Zinc Bisglycinate Monohydrate (


).

Part 1: Molecular Architecture & Coordination Chemistry

The Coordination Sphere

The structural integrity of Zinc Bisglycinate relies on the formation of heterocyclic chelate rings . The zinc ion acts as a Lewis acid, accepting electron pairs from the amino nitrogen and the carboxylate oxygen of the glycine molecule.

  • Stoichiometry: 1 Zinc : 2 Glycine : 1 Water (

    
    ).
    
  • Geometry: Crystallographic data (Newman et al., 1990) identifies the core structure as a five-coordinate zinc(II) complex .[1][2]

  • Chelation Mode: Bidentate. Each glycine ligand binds through the amine (

    
    ) and the carboxylate (
    
    
    
    ), forming two stable 5-membered rings.[1]
  • Crystal System: Monoclinic.[3][4]

  • Lattice Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (typical values for the monohydrate form).
Structural Stability

The "butterfly" or distorted square pyramidal geometry confers significant stability. The chelate effect increases the entropy of the system, making the reverse reaction (dissociation) thermodynamically unfavorable compared to monodentate ligands.

Key Structural Features:

Feature Description Functional Impact
5-Membered Ring Zn-N-C-C-O cycle Optimal bond angles minimize steric strain, maximizing stability.
Neutral Charge 2(+) Zn balanced by 2(-) Gly Reduces interaction with charged dietary inhibitors (e.g., phytates, fibers).

| Hydration Shell | Monohydrate (


) | The water molecule completes the coordination sphere or stabilizes the crystal lattice, preventing hygroscopicity issues common in anhydrous forms. |

Part 2: Synthesis Protocol (Self-Validating System)

The following protocol utilizes a "One-Pot" aqueous synthesis method designed for high yield (>92%) and purity. This workflow minimizes side reactions and ensures the formation of the specific monohydrate crystal lattice.

Reagents
  • Zinc Source: Basic Zinc Carbonate (

    
    ) or Zinc Oxide (
    
    
    
    ). Note: ZnO is preferred for atom economy; Carbonate is preferred for lower reaction temperatures.
  • Ligand: Glycine (

    
    ) (Food/Pharma Grade).
    
  • Solvent: Deionized Water (

    
    ).
    
Methodology
  • Stoichiometric Calculation: Prepare a 1:2 molar ratio of Zn to Glycine.

    • Example: 81.38g ZnO (1 mol) + 150.13g Glycine (2 mol).

  • Slurry Formation: Dissolve Glycine in water at 60°C until fully solubilized.

  • Addition: Slowly add the Zinc source to the glycine solution under vigorous stirring.

    • Critical Control Point: If using Carbonate, control addition rate to manage

      
       evolution.
      
  • Reaction: Heat to 90°C and maintain for 2 hours . The solution should turn from a slurry to clear/translucent, indicating complex formation.

  • Concentration & Crystallization: Evaporate the solution to 50% volume. Cool slowly to 4°C over 18 hours to promote monohydrate crystal growth.

  • Isolation: Vacuum filtration followed by ethanol wash (to remove unreacted glycine).

  • Drying: Dry at 60°C. Warning: Exceeding 100°C may strip the lattice water, converting the product to the anhydrous form.

Workflow Visualization

SynthesisWorkflow Start Raw Materials (ZnO + Glycine) Dissolution Dissolution (Water, 60°C) Start->Dissolution Reaction Chelation Reaction (90°C, 2 Hours) Dissolution->Reaction Stirring ClearCheck Clear Solution? Reaction->ClearCheck ClearCheck->Reaction No (Continue Heating) Crystallization Crystallization (Cool to 4°C) ClearCheck->Crystallization Yes Filtration Filtration & Ethanol Wash Crystallization->Filtration Drying Drying (60°C, <100°C) Filtration->Drying Product Zinc Bisglycinate Monohydrate Crystal Drying->Product

Caption: Optimized One-Pot Aqueous Synthesis Workflow for Zinc Bisglycinate Monohydrate.

Part 3: Physicochemical Characterization[4][5]

To validate the synthesis, the following analytical signatures must be confirmed.

FTIR Spectroscopy (Fourier Transform Infrared)

The coordination of nitrogen and oxygen to zinc causes specific shifts in the vibrational modes of the glycine molecule.

Functional GroupFree Glycine (

)
Zn-Bisglycinate (

)
Interpretation

Stretch
~31603230 - 3250 Indicates Zn-N coordination bond formation.

Asym. Stretch
~16101640 Shift due to change in dipole moment upon Zn-O binding.

Sym. Stretch
~14101395 Separation (

) between Asym and Sym stretches confirms bidentate bridging.
X-Ray Diffraction (XRD)

The powder XRD pattern is the fingerprint of the crystal lattice.

  • Diagnostic: Sharp, distinct peaks indicate high crystallinity.[5] Amorphous "humps" suggest incomplete crystallization or impurities.

  • Lattice Verification: The pattern must match the monoclinic phase space group

    
     (or equivalent literature standard for the monohydrate).
    
Thermogravimetric Analysis (TGA)[4][6][7]
  • Step 1 (80°C - 120°C): Weight loss of approx. 7-8%. This corresponds to the loss of the single water molecule (Monohydrate).

  • Step 2 (>240°C): Decomposition of the organic glycine ligand.

  • Validation: If Step 1 is missing, the product is anhydrous. If Step 1 is >10%, the product contains excess moisture.

Part 4: Bioavailability & Mechanism of Action

The clinical superiority of Zinc Bisglycinate stems from its ability to bypass the standard metal ion absorption pathways.

The "Trojan Horse" Mechanism

Inorganic zinc (


) competes with Copper (

) and Iron (

) for the DMT1 (Divalent Metal Transporter 1) channel. It is also easily sequestered by dietary phytates (found in grains) which render it insoluble.

Zinc Bisglycinate, being a neutral organic complex, is hypothesized to be absorbed via PEPT1 (Peptide Transporter 1), a high-capacity transporter intended for dipeptides. This allows the zinc to "sneak" into the enterocyte intact, protecting it from antagonists.

Biological Pathway Diagram

Bioavailability cluster_Intestine Small Intestine Lumen Ingestion Ingestion (Zn-Bisglycinate) Stomach Stomach (pH 2) (Chelate Remains Intact) Ingestion->Stomach Transporter_PEPT1 PEPT1 Channel (Peptide Pathway) Stomach->Transporter_PEPT1 Intact Complex Phytates Dietary Phytates (Inhibitors) Transporter_DMT1 DMT1 Channel (Blocked by Phytates) Phytates->Transporter_DMT1 Blocks Free Zn2+ Enterocyte Enterocyte (Intracellular Release) Transporter_PEPT1->Enterocyte High Efficiency Absorption Blood Systemic Circulation (Albumin Bound) Enterocyte->Blood

Caption: Differential absorption pathway showing PEPT1 utilization vs. DMT1 blockage.

References

  • Newman, J. M., Bear, C. A., Hambley, T. W., & Freeman, H. C. (1990).[1] Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex. Acta Crystallographica Section C Crystal Structure Communications. Link

  • Ozutsumi, K., & Ohtaki, H. (1985).[2] An X-Ray Diffraction Study on the Structures of Mono(glycinato)zinc(II) and Tris(glycinato)zincate(II) Complexes in Aqueous Solution. Bulletin of the Chemical Society of Japan.[2] Link

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. Link

  • Gandia, P., et al. (2007). A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate). International Journal for Vitamin and Nutrition Research. Link

Sources

An In-depth Technical Guide to Glycine Zinc Salt Monohydrate: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Glycine zinc salt monohydrate, often referred to as zinc glycinate monohydrate, is a chelated compound of significant interest in the pharmaceutical and nutritional sciences.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its characterization, and insights into its applications, particularly in drug development and nutritional supplementation. The superior bioavailability of zinc glycinate compared to other zinc salts is largely attributed to its unique chelated structure, where the zinc ion is protected from forming insoluble complexes within the gastrointestinal tract.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this important compound.

Molecular Structure and Chemical Identity

This compound is a coordination complex where a central zinc ion (Zn²⁺) is bonded to two glycine molecules.[1][2] Glycine, the smallest of the 20 common amino acids, acts as a bidentate ligand, binding to the zinc ion through both its amino and carboxyl groups to form two stable five-membered rings.[1] This chelation is fundamental to the compound's enhanced stability and bioavailability.[2][3]

The well-characterized form has the chemical formula Zn(H₂NCH₂CO₂)₂·H₂O.[4] X-ray crystallography studies have revealed that in its solid state, it exists as a coordination polymer with one molecule of water of crystallization per formula unit.[4]

Molecular Structure of this compound

Zn Zn²⁺ N1 N Zn->N1 Coordination Bond O1a O Zn->O1a Coordination Bond N2 N Zn->N2 Coordination Bond O2a O Zn->O2a Coordination Bond H2O H₂O Zn->H2O Hydration C1a C N1->C1a C1b C C1a->C1b C1b->O1a O1b O C1b->O1b C2a C N2->C2a C2b C C2a->C2b C2b->O2a O2b O C2b->O2b cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactants: Glycine, ZnO, Zn(Ac)₂ s2 Aqueous Reaction (70-90°C) s1->s2 s3 Crystallization s2->s3 s4 Isolation & Drying s3->s4 c1 X-Ray Diffraction (XRD) s4->c1 Characterize Product c2 Infrared Spectroscopy (IR) c1->c2 c3 Thermogravimetric Analysis (TGA) c2->c3

Caption: Workflow for synthesis and characterization.

X-Ray Diffraction (XRD)

XRD is a powerful technique for confirming the crystalline structure of the material.

Protocol:

  • Sample Preparation: A finely ground powder of the synthesized this compound is mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used. [5]3. Data Collection: The sample is scanned over a 2θ range (e.g., 10-80 degrees) to obtain the diffraction pattern.

  • Data Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to a reference pattern for zinc glycinate monohydrate to confirm its identity and phase purity. The sharp peaks in the diffraction pattern are indicative of the crystalline nature of the compound. [2]The crystal system has been identified as monoclinic. [2][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule and to confirm the coordination of the zinc ion to the glycine ligand. [5][6][7][8] Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Collection: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The spectrum of this compound will show characteristic absorption bands. Key features to look for include:

    • A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination to the zinc ion.

    • Changes in the N-H stretching and bending vibrations of the amino group, also due to coordination.

    • The presence of a broad absorption band in the 3100-3500 cm⁻¹ region, indicative of the water of hydration.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the compound and to determine the number of water molecules of hydration. [5][6][7] Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

  • Data Analysis: The TGA curve for this compound will typically show:

    • An initial weight loss corresponding to the loss of the water of hydration.

    • Subsequent decomposition at higher temperatures (around 280°C and above). [9]The final decomposition product in an air atmosphere is typically zinc oxide (ZnO). [10][11]

Applications in Drug Development and Nutrition

The primary application of this compound stems from its high bioavailability as a source of zinc. [3][12]Zinc is an essential trace element involved in numerous physiological processes, including immune function, wound healing, and protein synthesis. [12] Key Advantages:

  • Enhanced Absorption: The chelated structure of zinc glycinate protects the zinc from forming insoluble complexes with phytates and other dietary components in the digestive tract, leading to improved absorption compared to inorganic zinc salts like zinc sulfate. [2][3]* Improved Tolerability: It is generally well-tolerated and less likely to cause gastrointestinal side effects compared to other zinc supplements.

  • Versatility: It is used in a variety of formulations, including dietary supplements, functional foods, and pharmaceutical preparations. [13]

Conclusion

This compound is a well-characterized chelated compound with distinct physical and chemical properties that make it a superior choice for zinc supplementation. Its crystalline nature, thermal stability, and, most importantly, its chelated structure contribute to its enhanced bioavailability. The analytical techniques of XRD, IR spectroscopy, and TGA are essential for its proper identification and quality control. For researchers and professionals in drug development and nutrition, a thorough understanding of these properties is crucial for leveraging the full potential of this valuable compound.

References

  • Unilong. Zinc glycinate CAS 14281-83-5. Retrieved from [Link]

  • Ataman Kimya. ZINC GLYCINATE. Retrieved from [Link]

  • Google Patents. CN101225051A - Preparation method of zinc glycinate.
  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. ResearchGate. Retrieved from [Link]

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. Retrieved from [Link]

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). Retrieved from [Link]

  • Li, Y., Wang, Y., & Liu, J. (2017). Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(03), 1650052. Retrieved from [Link]

  • PubChem. ZINC bis(glycinate) monohydrate. Retrieved from [Link]

  • PharmaCompass. Zinc Glycinate. Retrieved from [Link]

  • Wikipedia. Zinc glycinate. Retrieved from [Link]

  • Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. Study of thermal decomposition of a zinc(II) monomethyl terephthalate complex, [Zn(CH3O–CO–C6H4COO)2(OH2)3]·2H2O. Retrieved from [Link]

  • Pap, Z., et al. (2013). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. ResearchGate. Retrieved from [Link]

  • ResearchGate. Thermal decomposition of zinc hydroxy-sulfate-hydrate minerals. Retrieved from [Link]

Sources

A Technical Guide to Glycine Zinc Salt Monohydrate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of glycine zinc salt monohydrate, a chelated mineral compound of significant interest in pharmaceutical and nutritional sciences. We will delve into its fundamental physicochemical properties, including a detailed breakdown of its molecular weight and formula. Furthermore, this guide will present field-proven methodologies for its synthesis and characterization, explore its biological significance with a focus on bioavailability, and discuss its applications in research and drug development. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

Core Scientific Principles of this compound

Glycine zinc salt, often referred to as zinc glycinate or zinc bisglycinate, is an organically bound form of zinc. In this chelate, a central zinc ion (Zn²⁺) is bonded to the amino acid glycine. This structure enhances the bioavailability of zinc, a critical trace element involved in a vast array of physiological processes.[1][2][3] The monohydrate form indicates the presence of one molecule of water within the crystal structure.[4]

Chemical Formula and Molecular Weight

The precise chemical identity of a compound is foundational to all scientific inquiry. This compound is a well-characterized derivative where the zinc ion is chelated by two glycine molecules.[4]

The established chemical formula is C₄H₈N₂O₄Zn·H₂O or C₄H₁₀N₂O₅Zn .[5][6]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation, and analytical procedures. It is derived from the sum of the atomic weights of its constituent atoms.

Table 1: Molecular Weight Calculation for this compound (C₄H₈N₂O₄Zn·H₂O)

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH101.00810.080
NitrogenN214.00728.014
OxygenO515.99979.995
ZincZn165.3865.38
Total 231.513

Different sources may report slightly varied molecular weights, such as 231.51 g/mol [6][7], 231.52 g/mol [5][8], or 231.54 g/mol [9], due to rounding of atomic weights. For most laboratory applications, a value of 231.51 g/mol is sufficiently accurate.

Structural Elucidation

X-ray crystallography reveals that solid zinc bis(glycinate) monohydrate exists as a coordination polymer.[4] The zinc ion is typically coordinated by the amino and carboxylate groups of the glycine ligands, forming stable five-membered rings. This chelation is the key to its enhanced stability and bioavailability compared to inorganic zinc salts like zinc sulfate. The water molecule is incorporated into the crystal lattice.

G ZN Zn²⁺ N1 NH₂ ZN->N1 Coordination Bond O1 O⁻ ZN->O1 Coordination Bond N2 NH₂ ZN->N2 Coordination Bond O2 O⁻ ZN->O2 Coordination Bond C_alpha1 CH₂ N1->C_alpha1 C_carboxyl1 C=O C_alpha1->C_carboxyl1 C_carboxyl1->O1 C_alpha2 CH₂ N2->C_alpha2 C_carboxyl2 C=O C_alpha2->C_carboxyl2 C_carboxyl2->O2 G cluster_qc Quality Control start Reactants (Glycine, Zinc Source) reaction Aqueous Reaction (70-90°C, Stirring) start->reaction filtration Crystallization & Vacuum Filtration reaction->filtration product Glycine Zinc Salt Monohydrate filtration->product ir FTIR product->ir Verify Chelation tga TGA product->tga Confirm Hydration xrd XRD product->xrd Check Crystallinity elemental Elemental Analysis product->elemental Confirm Composition

Caption: Workflow for Synthesis and Characterization.

Biological Significance and Applications in Drug Development

The primary driver for using zinc glycinate in research and development is its superior bioavailability compared to inorganic zinc salts. [10]

Mechanism of Enhanced Bioavailability

The chelated structure of zinc glycinate protects the zinc ion from forming insoluble complexes with dietary inhibitors like phytates in the intestinal tract. [10]Dietary zinc is primarily absorbed in the duodenum and jejunum. [11]The small, intact zinc glycinate molecule can be absorbed more efficiently through amino acid transporters. Studies have shown that zinc bisglycinate is significantly more bioavailable than zinc gluconate, with one study reporting a 43.4% increase in bioavailability. [11][12][13]This enhanced absorption leads to better retention and utilization of zinc in the body. [10]

Role in Biological Systems and Therapeutic Potential

Zinc is an essential micronutrient that acts as a catalytic, structural, and regulatory component for thousands of proteins, including enzymes and transcription factors. [14]It is indispensable for numerous biological functions:

  • Immune Function: Zinc is crucial for the development and function of immune cells. [1][2]* Antioxidant and Anti-inflammatory Properties: It plays a role in antioxidant defense systems and can modulate inflammatory responses. [15]* Cell Growth and Metabolism: Zinc is vital for DNA synthesis, gene expression, cell proliferation, and overall metabolism. [1][14]* Neurological and Cognitive Function: It is involved in neurotransmission and is necessary for proper brain function. [1][2] Given these roles, zinc glycinate is a compound of high interest in drug development and nutritional science. Its applications include serving as a highly effective dietary supplement to address zinc deficiency and its associated health issues. [16]In pharmaceutical formulations, its stability and high bioavailability make it an excellent candidate for delivering zinc for therapeutic purposes, such as supporting wound healing, boosting immune responses, or as an adjunct in cancer therapy to counteract treatment-related side effects. [1]

Conclusion

This compound is a scientifically well-defined compound with a precise molecular formula of C₄H₈N₂O₄Zn·H₂O and a molecular weight of approximately 231.51 g/mol . Its chelated structure is the key to its enhanced stability and superior bioavailability over inorganic zinc sources. The synthesis and characterization protocols outlined in this guide provide a robust framework for producing and validating this compound in a research setting. For scientists and professionals in drug development, the high bioavailability and central role of zinc in human physiology make zinc glycinate an invaluable tool for both nutritional supplementation and advanced therapeutic applications.

References

  • Blue Tiger Scientific. This compound. [Online] Available at: [Link]

  • Ataman Kimya. ZINC GLYCINATE. [Online] Available at: [Link]

  • BuyersGuideChem. Glycine zinc salt 1-hydrate | 14281-83-5. [Online] Available at: [Link]

  • Wikipedia. Zinc glycinate. [Online] Available at: [Link]

  • ResearchGate. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate. [Online] Available at: [Link]

  • Atlantis Press. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate. [Online] Available at: [Link]

  • Atlantis Press Proceedings. One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. [Online] Available at: [Link]

  • Google Patents. CN102180805A - Preparation method of zinc glycinate.
  • PubMed. Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Zinc: From Biological Functions to Therapeutic Potential. [Online] Available at: [Link]

  • MDPI. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Multifunctional role of zinc in human health: an update. [Online] Available at: [Link]

  • OAText. An overview of zinc and its importance in dermatology- Part I: Importance and function of zinc in human beings. [Online] Available at: [Link]

  • Royal Society of Chemistry. Zinc in Biology: Molecular Structures, Cellular Processes and Living Systems. [Online] Available at: [Link]

  • IMR Press. A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After. [Online] Available at: [Link]

  • ResearchGate. Roles of Zn 2+ in a biological system. [Online] Available at: [Link]

  • Hogrefe eContent. A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers. [Online] Available at: [Link]

  • ResearchGate. (PDF) A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers. [Online] Available at: [Link]

Sources

Introduction: Beyond Elemental Zinc—The Critical Role of Chelation in Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Zinc Glycinate Monohydrate for Researchers, Scientists, and Drug Development Professionals

Zinc is an indispensable trace mineral, acting as a crucial catalytic, structural, and regulatory ion in hundreds of vital enzymatic and cellular processes.[1][2] Despite its importance, the therapeutic efficacy of zinc supplementation is often hampered by poor solubility and low bioavailability of common inorganic salts like zinc oxide or sulfate. The formation of insoluble complexes in the gastrointestinal tract can limit absorption and lead to undesirable side effects.

This guide delves into the technical intricacies of zinc glycinate monohydrate, a chemically superior form of zinc designed to overcome these challenges. By chelating the zinc ion with two molecules of the amino acid glycine, a stable, highly bioavailable, and well-tolerated compound is formed.[3][4] This document serves as a comprehensive resource for researchers and formulation scientists, providing in-depth information on the compound's identity, synthesis, analytical validation, and its advanced applications in drug development and nutraceuticals.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific research and development. Zinc glycinate monohydrate is identified by specific CAS numbers and possesses a unique set of properties stemming from its chelated structure.

Chemical Abstract Service (CAS) Number Identification

There are two primary CAS numbers associated with zinc glycinate and its monohydrate form. While often used interchangeably by suppliers, they have distinct registrations. For maximum clarity in procurement and regulatory documentation, researchers should be aware of both.

CAS NumberCommonly Associated Name(s)Primary Form
16800-66-1 Glycine zinc salt monohydrate, Zinc Glycinate MonohydrateMonohydrate
14281-83-5 Zinc glycinate, Glycine zinc salt, Zinc bisglycinateAnhydrous/General

Sources:[5][6][7][8][9]

Physicochemical Data

The compound's physical and chemical characteristics are critical for formulation, handling, and storage.

PropertyValueSource(s)
Molecular Formula C₄H₈N₂O₄Zn·H₂O (or C₄H₁₀N₂O₅Zn)[6][10]
Molecular Weight 231.52 g/mol [5][10]
Appearance White to off-white crystalline powder[10][11]
Solubility Soluble in water; slightly soluble in alcohol; insoluble in nonpolar solvents[11]
Structure A five-coordinate zinc(II) complex forming a coordination polymer[8]
Theoretical Zinc Content Approximately 27%
Molecular Structure: The Power of the Chelate Ring

Zinc glycinate monohydrate's enhanced properties are a direct result of its molecular structure. One central zinc ion (Zn²⁺) is coordinated by two glycine molecules. Each glycine molecule acts as a bidentate ligand, binding to the zinc ion through both its amino nitrogen and carboxylate oxygen atoms. This forms two stable five-membered chelate rings, a structural motif that is fundamental to its increased bioavailability. X-ray crystallography confirms the solid-state structure is a coordination polymer.[8]

Caption: Chelate structure of zinc glycinate monohydrate.

Section 2: Synthesis and Manufacturing Insights

The synthesis of zinc glycinate monohydrate is designed to reliably produce the stable chelate structure. Several methods exist, including aqueous synthesis from various zinc salts.[12] A "one-pot" approach using zinc oxide and zinc acetate is particularly efficient for laboratory-scale preparation.[13]

Causality Behind Synthesis Choice

The primary goal of the synthesis is to favor the formation of the bisglycinate chelate (two glycine molecules per zinc ion) over other species. Using a slight molar excess of glycine and controlling the pH and temperature ensures the complete reaction of the zinc source. The choice of zinc oxide and a catalytic amount of zinc acetate provides a readily available source of Zn²⁺ ions in a controlled manner, leading to high yields of the desired crystalline monohydrate product upon cooling.[12][13]

Experimental Protocol: One-Pot Laboratory Synthesis

This protocol is adapted from established literature for producing high-yield zinc glycinate monohydrate.[12]

Materials:

  • Glycine (0.267 mol)

  • Zinc Oxide (ZnO) (0.111 mol)

  • Zinc Acetate Dihydrate (Zn(Ac)₂·2H₂O) (0.022 mol)

  • Distilled Water (60 mL)

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: Combine glycine, zinc oxide, and zinc acetate dihydrate in a two-necked flask containing 60 mL of distilled water.

  • Heating and Reaction: Place the flask in an oil bath and heat to 90°C while stirring continuously. Maintain this temperature for 120 minutes to ensure the reaction goes to completion.

  • Product Isolation: After the reaction period, cool the mixture. Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the collected product several times with ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product at a low temperature (e.g., 30°C) in a vacuum oven to yield pure zinc glycinate monohydrate crystals.

Caption: Workflow for one-pot synthesis of zinc glycinate.

Section 3: Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the successful formation of zinc glycinate monohydrate.[13][14]

TechniquePurposeExpected Outcome / Key Observation
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of glycine to the zinc ion.Shift of the carboxylate (-COO⁻) and amine (-NH₂) stretching frequencies compared to free glycine.
Thermogravimetric Analysis (TGA) To quantify the water of hydration and confirm the monohydrate form.A weight loss step corresponding to one molecule of water (~7.8%) at an appropriate temperature.
X-ray Powder Diffraction (XRD) To verify the crystalline structure and phase purity of the final product.A diffraction pattern matching the known monoclinic crystal structure of zinc glycinate monohydrate.

Sources:[12][13][14]

The causality behind using this combination is that each technique provides orthogonal information: FTIR confirms the chemical bonding of the chelate, TGA verifies the hydration state, and XRD validates the long-range crystalline order. Together, they provide an unambiguous confirmation of the target compound.

Section 4: Applications in Research and Drug Development

The unique properties of zinc glycinate monohydrate make it a highly valuable compound in pharmaceuticals, nutraceuticals, and personal care products.[15]

Mechanism of Enhanced Bioavailability

The primary advantage of zinc glycinate is its superior absorption profile compared to inorganic zinc salts.[1][16] The chelate structure is key to this mechanism. In the pH environment of the small intestine, inorganic zinc can precipitate as insoluble hydroxides or form complexes with phytates and other dietary inhibitors, preventing its absorption. The glycine chelate protects the zinc ion, keeping it soluble and delivering it to the intestinal wall for absorption. Clinical studies have shown its bioavailability to be significantly higher—in one study, 43.4% higher—than zinc gluconate.[16]

G cluster_0 Inorganic Zinc (e.g., ZnSO₄) cluster_1 Zinc Glycinate Zn_ion Zn²⁺ Ion Inhibitors Phytates, Inhibitors Zn_ion->Inhibitors Interaction in Gut Precipitate Insoluble Complex (Poor Absorption) Inhibitors->Precipitate Zn_Gly Chelated Zinc Glycinate Absorption Superior Absorption (High Bioavailability) Zn_Gly->Absorption Bypasses Inhibitors

Caption: Bioavailability advantage of chelated zinc glycinate.

Key Application Areas
  • Pharmaceuticals & Nutraceuticals: As a highly bioavailable zinc source, it is the preferred form for dietary supplements aimed at supporting immune function, promoting wound healing, aiding in protein synthesis, and maintaining overall health.[17] Its tolerability also reduces the risk of gastrointestinal distress often associated with other zinc salts.[3]

  • Personal Care & Dermatology: Zinc glycinate is increasingly used in topical formulations like creams and serums.[15] Its anti-inflammatory properties make it effective for managing skin conditions such as acne and irritation.[15][17]

  • Animal Nutrition: In feed additives, it provides a highly efficient way to deliver essential zinc to animals, supporting growth, immune health, and sustainable agricultural practices.[15]

Stability, Storage, and Handling
  • Storage: Zinc glycinate monohydrate is stable under normal conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture uptake.[4][11]

  • Handling: Standard laboratory personal protective equipment should be worn. Avoid creating dust.[11]

  • Incompatibilities: Avoid strong oxidizing agents.[18] When heated to decomposition, it may release carbon oxides and zinc oxides.[18]

Conclusion

Zinc glycinate monohydrate represents a significant advancement in mineral supplementation and formulation science. Its well-defined chelated structure, confirmed through rigorous analytical methods, is the source of its superior stability, tolerability, and bioavailability. For researchers and drug development professionals, this compound offers a reliable and effective means to deliver zinc for therapeutic and nutritional applications, overcoming the fundamental limitations of traditional inorganic salts.

References

  • SYNTHETIKA. Zinc Glycinate Powder. [Link]

  • Chemsrc. This compound | CAS#:16800-66-1. [Link]

  • Ataman Kimya. ZINC GLYCINATE. [Link]

  • Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate.
  • Wikipedia. Zinc glycinate. [Link]

  • Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. [Link]

  • Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. [Link]

  • Tran, C. D., et al. (2024). Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. MDPI. [Link]

  • Precedence Research. Zinc Glycinate Market Size, Share, Trends, Industry Report, 2034. [Link]

  • HONOUR HEALTH. Zinc Glycinate - 60 Capsules. [Link]

  • Kiczorowska, B., et al. (2023). Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. MDPI. [Link]

  • Protocol for Life Balance. Zinc Glycinate. [Link]

Sources

Mechanistic Profiling of Zinc Bisglycinate Monohydrate: Bioavailability, Signaling, and Experimental Validation

[1]

Executive Summary

This technical guide analyzes the biochemical trajectory of Zinc Bisglycinate Monohydrate (Zn(C₂H₄NO₂)₂·H₂O), often referred to generically as glycine zinc salt.[1] Unlike inorganic salts (e.g., ZnSO₄), which rely on saturable ion channels, this chelate utilizes amino acid transport mechanisms to bypass competitive inhibition in the gastrointestinal lumen.[1] This document details the molecular architecture, the "Trojan Horse" absorption pathway via PEPT1 , intracellular signaling via MTF-1 , and provides self-validating protocols for synthesis and permeability assessment.[1]

Molecular Architecture & Stability

The efficacy of glycine zinc salt monohydrate stems from its coordination chemistry. Zinc acts as a Lewis acid, coordinating with two glycine molecules acting as bidentate ligands.[1]

Structural Integrity
  • Stoichiometry: 1 Zinc : 2 Glycine : 1 Water (Monohydrate).

  • Coordination: The zinc ion forms a stable 5-membered chelate ring with the amino nitrogen and carboxyl oxygen of the glycine.

  • Stability Constant (Log K): The stability constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is sufficiently high to prevent dissociation in the acidic gastric environment (pH 1.5–3.0) but allows for intracellular release at physiological pH (7.4) or via enzymatic hydrolysis.
    

Why Monohydrate? The monohydrate form (·H₂O) represents the thermodynamically stable crystalline lattice. Anhydrous forms are hygroscopic and kinetically unstable, leading to variable dosing in experimental settings.[1]

Pharmacokinetics: The "Trojan Horse" Absorption Pathway

The critical differentiator of Zinc Bisglycinate is its absorption mechanism. Inorganic zinc dissociates into Zn²⁺, which competes with Fe²⁺ and Ca²⁺ for the ZIP4 (SLC39A4) and DMT1 transporters.

In contrast, the neutral charge of the Zinc Bisglycinate complex allows it to mimic a dipeptide.

Mechanism of Action[2]
  • Gastric Survival: The chelate ring protects Zn²⁺ from forming insoluble hydroxides or binding to dietary phytates in the stomach.

  • Apical Entry (Enterocyte): The complex is recognized by PEPT1 (Peptide Transporter 1) or absorbed via paracellular pathways, effectively "smuggling" the metal ion across the brush border membrane.

  • Intracellular Release: Cytosolic peptidases hydrolyze the glycine ligands, liberating Zn²⁺ for binding to Metallothioneins (MT) or export via ZnT1 (SLC30A1).

Pathway Visualization

The following diagram contrasts the saturable ionic pathway with the high-capacity peptide pathway.

ZincAbsorptioncluster_LumenIntestinal Lumen (pH 6.0-6.5)cluster_MembraneBrush Border Membranecluster_CytosolEnterocyte CytosolZn_InorganicZnSO4 (Ionic)Zn_FreeZn2+ (Free Ion)Zn_Inorganic->Zn_FreeDissociationZn_ChelateZn-BisglycinatePEPT1PEPT1(Peptide Transporter)Zn_Chelate->PEPT1Protected UptakePhytatesDietary PhytatesZn_Free->PhytatesBinding/PrecipitationZIP4ZIP4 / DMT1(Ion Transporter)Zn_Free->ZIP4Saturable UptakeZn_PoolLabile Zinc PoolZIP4->Zn_PoolPEPT1->Zn_PoolHydrolysisMTMetallothionein(Storage)Zn_Pool->MTBufferingZnT1ZnT1 ExporterZn_Pool->ZnT1Basolateral Exit

Figure 1: Comparative absorption pathways. Note the Zinc Bisglycinate (Blue) bypasses the phytate trap and utilizes PEPT1 (Green), unlike ionic zinc (Red).

Intracellular Signaling: The MTF-1 Cascade

Once intracellular, the zinc liberated from the glycine salt acts as a secondary messenger.[1] The primary effector is MTF-1 (Metal Regulatory Transcription Factor 1).[1][2][3]

Activation Logic
  • Resting State: MTF-1 resides in the cytoplasm, phosphorylated and inactive.[1]

  • Zinc Binding: Increased cytosolic [Zn²⁺] leads to zinc saturation of the six zinc fingers on MTF-1.[1]

  • Nuclear Translocation: The zinc-bound MTF-1 translocates to the nucleus.[1][4]

  • DNA Binding: MTF-1 binds to MREs (Metal Response Elements) in the promoter regions of target genes.[2]

  • Target Genes:

    • MT1A/MT2A: Scavenge excess zinc and ROS (Reactive Oxygen Species).

    • SLC30A1 (ZnT1):[5] Exports zinc to prevent toxicity.[1]

    • GCLC:[1] Glutamate-cysteine ligase (Glutathione synthesis).[1]

MTF1_Signalingcluster_OutputsGene Expression ResponseZn_InputIntracellular Zn2+ RiseMTF1_InactiveMTF-1 (Cytosolic/Inactive)Zn_Input->MTF1_InactiveSaturates Zn FingersMTF1_ActiveMTF-1 (Zn-Bound)MTF1_Inactive->MTF1_ActiveConformational ChangeNucleusNuclear TranslocationMTF1_Active->NucleusMREMRE (Promoter Binding)Nucleus->MREMT_GeneMetallothioneins(Antioxidant/Storage)MRE->MT_GeneZnT1_GeneZnT1 Transporter(Efflux)MRE->ZnT1_Gene

Figure 2: The Zinc-MTF-1 signal transduction cascade regulating homeostasis and antioxidant response.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Zinc Bisglycinate Monohydrate

Objective: Create a high-purity chelate for research use.

Reagents:

  • Zinc Oxide (ZnO), ACS Reagent.[1]

  • Glycine (C₂H₅NO₂), >99% Purity.[1]

  • Deionized Water (18.2 MΩ).

Methodology:

  • Stoichiometric Mixing: Dissolve 2.05 moles of Glycine in water heated to 80°C. Slowly add 1.0 mole of Zinc Oxide. Causality: The slight excess of glycine ensures complete reaction of the insoluble ZnO.

  • Reaction: Stir continuously at 80–90°C for 2 hours. The solution should turn clear as the soluble chelate forms.

  • Crystallization: Filter the hot solution to remove unreacted ZnO. Cool the filtrate slowly to 4°C. Add ethanol (1:1 v/v) to precipitate the monohydrate salt.

  • Validation (The Check):

    • FTIR Analysis: Look for the shift in the carboxyl stretching band. Free glycine appears at ~1600 cm⁻¹; Zinc-chelated glycine shifts to ~1640 cm⁻¹.[1]

    • Yield Calculation: Expected yield >90%.

Protocol B: Caco-2 Permeability Assay

Objective: Quantify bioavailability compared to ZnSO₄.[1]

System Setup:

  • Cell Line: Caco-2 (HTB-37), passage 20–40.[1]

  • Support: Transwell® polycarbonate inserts (0.4 µm pore size).

  • Buffer: HBSS (pH 6.5 Apical / pH 7.4 Basolateral).[6]

Step-by-Step:

  • Monolayer Formation: Culture cells on inserts for 21 days.

  • Integrity Check (Critical): Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 200 Ω[1][7]·cm². If <200, the tight junctions are not formed; discard.

  • Dosing:

    • Apical Chamber: Add 50 µM Zinc Bisglycinate (Test) or 50 µM ZnSO₄ (Control).

    • Note: Do not use phosphate buffers in the dosing solution to prevent zinc phosphate precipitation.

  • Sampling: Collect 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via ICP-MS or Zinpyr-1 fluorescent probe.[1]

  • Calculation: Determine the Apparent Permeability Coefficient (

    
    ).[8]
    
    
    
    • Expectation: Zinc Bisglycinate should show a higher

      
       than ZnSO₄ due to PEPT1 utilization.
      

Data Summary: Chelate vs. Salt[1]

ParameterZinc Sulfate (Inorganic)Zinc Bisglycinate (Chelate)
Primary Transporter ZIP4 / DMT1PEPT1 / Paracellular
Phytate Interaction High (Precipitates)Low (Protected)
Solubility (pH 7) Moderate (Hydrolysis risk)High (Stable)
Bioavailability Baseline+43% vs Gluconate/Sulfate
Gut Irritation High (Ionic reactivity)Low (Neutral complex)

References

  • PubChem. (2023).[1][9] Zinc bis(glycinate) monohydrate | C4H12N2O5Zn.[1][10] National Library of Medicine. [Link][10]

  • Gandia, P., et al. (2007).[1] A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate). International Journal for Vitamin and Nutrition Research.[1] [Link]

  • Lichten, L. A., & Cousins, R. J. (2009).[1] Mammalian zinc transporters: nutritional and physiological regulation. Annual Review of Nutrition. [Link]

  • Jackson, K. A., et al. (2008).[1] Zinc and the Zinc-Sensing Transcription Factor MTF-1.[1][2][3][4][11] Annals of the New York Academy of Sciences. [Link]

  • Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

Discovery and history of glycine zinc salt monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chelation Paradigm: A Technical Deep Dive into Zinc Bisglycinate Monohydrate Subtitle: From Coordination Chemistry to Bioavailability: History, Structure, and Synthesis

Executive Summary & Chemical Identity

Zinc Bisglycinate Monohydrate (Zn(Gly)₂[1]·H₂O) represents a pinnacle in the evolution of mineral supplementation. Unlike inorganic salts (e.g., zinc sulfate) that dissociate readily in the stomach, often causing gastric irritation and competitive inhibition, this coordination complex utilizes the amino acid glycine to form a stable, neutral adduct. This structure allows the zinc to traverse the intestinal mucosa via peptide transport channels, effectively "smuggling" the metal ion past the standard divalent metal transporters.

Technical Specifications:

  • IUPAC Name: Zinc(II) bis(glycinate) monohydrate[1]

  • CAS Registry Number: 16800-66-1[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 231.54 g/mol

  • Coordination Geometry: Distorted Square Pyramidal (5-coordinate)

Historical Genesis: The Path to Chelation

The history of zinc bisglycinate is not a single "eureka" moment but a convergence of coordination chemistry and nutritional science .

Phase I: The Theoretical Foundation (1893–1950s)

While Alfred Werner established the principles of coordination chemistry in 1893, the specific interaction between amino acids and transition metals remained a niche study until the mid-20th century.

  • 1939: Carbonic anhydrase was identified as a zinc-metalloenzyme, establishing zinc's biological essentiality.[3]

  • 1959: Low et al. provided the first significant crystallographic insights into glycinate complexes of zinc and cadmium, suggesting that amino acids could act as bidentate ligands, binding metals through both the amino nitrogen and carboxyl oxygen.

Phase II: Structural Elucidation (1960s–1990)

The exact crystal structure of the monohydrate form remained elusive due to the flexibility of the glycine ligand.

  • 1990 (The Milestone): Newman, Bear, Hambley, and Freeman published the definitive X-ray crystal structure in Acta Crystallographica.[1] They confirmed that in the solid state, Zinc Bisglycinate Monohydrate exists as a coordination polymer where the zinc atom is five-coordinate . This debunked the assumption that it was a simple tetrahedral complex.

Phase III: The "Albion" Era and Commercialization (1990s–Present)

While the chemistry was being resolved, Albion Laboratories (founded by Dr. Harvey Ashmead) pioneered the application of these concepts to nutrition.

  • The Patent Strategy: Albion filed numerous patents (e.g., US Patent 5,516,925) focusing on "fully reacted" amino acid chelates. They argued that for a mineral to be truly bioavailable, it must be electrically neutral and stable enough to survive the acidic gastric environment (

    
    ).
    
  • Market Shift: This research shifted the industry standard from Zinc Gluconate/Sulfate to Zinc Bisglycinate, marketed for its high bioavailability and lack of gastrointestinal side effects.

Structural Characterization & Mechanism

The "Distorted Square Pyramid"

In the monohydrate form, the zinc ion is not merely "stuck" to glycine.[4] It is chelated.

  • Ligand Binding: Two glycine molecules bind to the central Zinc ion in a trans configuration.

  • The Fifth Ligand: The "monohydrate" water molecule occupies the fifth coordination site, completing the distorted square pyramidal geometry.

  • Polymeric Nature: In the solid crystal lattice, carboxylate oxygens often bridge adjacent zinc centers, forming a coordination polymer. This polymeric network breaks down upon dissolution, releasing the discrete neutral chelate species.

Mechanism of Action: The "Trojan Horse"

The superior bioavailability of Zinc Bisglycinate stems from its absorption pathway.

  • Inorganic Salts (

    
    ):  Rely on the DMT1 (Divalent Metal Transporter 1) . This channel is easily saturated and competitively inhibited by Calcium, Iron, and Copper.
    
  • Zinc Bisglycinate: Is recognized by the PEPT1 (Peptide Transporter 1) . The enterocyte views the complex as a simple dipeptide, absorbing it intact. This bypasses the competitive "mineral traffic jam" at the DMT1 channel.

AbsorptionPathway cluster_lumen Intestinal Lumen (pH 6.0-7.4) cluster_membrane Enterocyte Membrane cluster_blood Systemic Circulation Zn_Salt ZnSO4 (Inorganic Salt) Dissociation Dissociates Zn++ + SO4-- Zn_Salt->Dissociation Zn_Chelate Zn(Gly)2 (Bisglycinate) PEPT1 PEPT1 Transporter (High Capacity) Zn_Chelate->PEPT1 Intact Complex DMT1 DMT1 Channel (Saturable) Dissociation->DMT1 Zn++ (Free Ion) Plasma_Zn Plasma Zinc (Albumin Bound) DMT1->Plasma_Zn Competition w/ Fe, Ca PEPT1->Plasma_Zn Direct Transport

Figure 1: Comparative absorption pathways. Zinc Bisglycinate utilizes the PEPT1 transporter, avoiding the competitive inhibition seen with inorganic salts at the DMT1 channel.

Technical Data Summary

PropertyZinc Sulfate (Inorganic)Zinc Bisglycinate Monohydrate (Chelate)
Zinc Content ~22% (Heptahydrate)~27–29%
Solubility High (Water)High (Water), Stable in Acid
Taste Metallic, AstringentNeutral to Slightly Sweet
Gastric Stability Low (Dissociates)High (Remains Chelated)
Absorption Route DMT1 (Ion Channel)PEPT1 (Peptide Transporter)
Log Stability Constant N/A (Ionic)

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the modern "One-Pot" synthesis method described by Feng et al. (2015) , optimized for high yield and purity suitable for research applications.

Objective: Synthesize high-purity Zinc Bisglycinate Monohydrate (


) using a reaction between Zinc Acetate and Zinc Oxide.

Reagents:

  • Glycine (

    
    ), Analytical Grade
    
  • Zinc Oxide (

    
    )[5][6][7]
    
  • Zinc Acetate Dihydrate (

    
    ) — Acts as a catalyst/promoter[7]
    
  • Deionized Water

Workflow:

  • Stoichiometric Calculation:

    • Target Molar Ratio: 2:1 (Glycine : Zinc).

    • Note: The addition of Zinc Acetate is catalytic; the primary Zinc source is ZnO.

  • Reaction Setup:

    • Dissolve 20g Glycine (0.267 mol) in 60 mL distilled water in a 250mL two-necked round-bottom flask.

    • Add 9.04g Zinc Oxide (0.111 mol).[6][7]

    • Add 4.88g Zinc Acetate (0.022 mol).

  • Synthesis:

    • Heat the mixture to 90°C in an oil bath under continuous magnetic stirring.

    • Maintain temperature for 120 minutes . The solution should turn from a slurry to a clear/translucent state as the chelate forms.

  • Isolation:

    • Cool the solution to room temperature.

    • Precipitate the product (if not already crystallized) by reducing volume or adding cold ethanol.

    • Vacuum Filter the white crystalline precipitate.

  • Purification:

    • Wash the filter cake 3x with absolute ethanol to remove unreacted glycine and acetate byproducts.

    • Dry in a vacuum oven at 60°C for 4 hours.

Validation (Self-Check):

  • FT-IR Analysis: Look for the disappearance of the -COOH stretch (1700-1750 cm⁻¹) and the appearance of the asymmetric COO- stretch (1600-1650 cm⁻¹), indicating ligand binding.

  • Melting Point: The product should decompose >200°C rather than melt sharply like simple organic acids.

SynthesisProtocol Start Reagents: Glycine + ZnO + Zn(OAc)2 Reaction Reaction: 90°C, 120 mins (Aqueous Medium) Start->Reaction Dissolve & Heat Filtration Vacuum Filtration (Isolate Precipitate) Reaction->Filtration Cool & Precipitate Washing Ethanol Wash (Remove Impurities) Filtration->Washing Drying Vacuum Dry 60°C Washing->Drying Product Zinc Bisglycinate Monohydrate Crystals Drying->Product

Figure 2: Step-by-step synthesis workflow for Zinc Bisglycinate Monohydrate.

References

  • Newman, J. M., Bear, C. A., Hambley, T. W., & Freeman, H. C. (1990).[1][8] Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex. Acta Crystallographica Section C. Link

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. Link

  • Albion Laboratories (Balchem). Zinc Bisglycinate Chelate Technology & Patents. Balchem Corporation. Link

  • Low, B. W., Hirshfeld, F. L., & Richards, F. M. (1959). Glycinate Complexes of Zinc and Cadmium. Journal of the American Chemical Society. Link

Sources

Technical Guide: Glycine Zinc Salt Monohydrate in Enzyme Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Glycine Zinc Salt Monohydrate (Zinc Bisglycinate) in the context of enzyme catalysis. It moves beyond basic definitions to explore the mechanistic advantages of using amino-acid chelates for precise metal ion delivery in biochemical systems.

Optimizing Metalloenzyme Function via Ligand-Protected Metal Delivery

Executive Summary: The Chelation Advantage

Zinc is a ubiquitous cofactor, essential for the catalytic activity of over 300 enzymes (e.g., Carbonic Anhydrase, Alkaline Phosphatase, Carboxypeptidase). However, traditional inorganic sources like Zinc Sulfate (


) or Zinc Chloride (

) suffer from high hygroscopicity, pH-dependent precipitation, and non-specific protein binding.

This compound (Zinc Bisglycinate,


) represents a superior "metal delivery system." By chelating the zinc ion with two glycine ligands, this compound neutralizes the metal's charge, protects it from premature interactions (e.g., with phosphate buffers or phytates), and facilitates a controlled ligand-exchange mechanism at the enzyme's active site. This guide details the physicochemical basis, mechanistic role, and experimental protocols for utilizing 

to maximize enzymatic turnover and stability.

Molecular Architecture & Physicochemical Properties[1][2]

Understanding the coordination chemistry is vital for predicting how this salt behaves in a catalytic buffer.

Structural Identity
  • IUPAC Name: Bis(glycinato-N,O)zinc monohydrate[1]

  • Formula:

    
    
    
  • Coordination Geometry: Distorted Octahedral/Tetrahedral (depending on hydration). Zinc is coordinated by the amino nitrogen and carboxyl oxygen of two glycine molecules, forming two stable 5-membered chelate rings.

Stability Constants & Metal Buffering

Unlike free


, which follows simple dissociation kinetics, 

operates via a buffered equilibrium. The stability constant (

) of the Zn-Glycine complex is moderate (~5.0–5.5). This is the "Goldilocks Zone" for catalysis:
  • High enough to prevent zinc precipitation as

    
     at physiological pH (7.4).
    
  • Low enough to allow rapid transfer of

    
     to the enzyme active site, which typically possesses a much higher affinity (
    
    
    
    in the pM-nM range).

Table 1: Comparative Physicochemical Properties

PropertyZinc Sulfate (

)
Zinc Bisglycinate (

)
Impact on Catalysis
Solubility (pH 7.0) High, but prone to hydrolysisHigh, stablePrevents turbidity in assay buffers.
Charge State Ionic (

)
Neutral ComplexReduces non-specific binding to charged protein surfaces.
Bioavailability ~40-50% (Inhibited by phytates)>60% (Protected)Higher effective concentration for in vivo or cell-based assays.
Hygroscopicity High (Deliquescent)LowMore accurate weighing for kinetic stock solutions.

Mechanistic Role: The "Chaperone" Effect

In enzyme catalysis, the role of Glycine Zinc Salt is not merely to exist as a cofactor, but to act as a thermodynamic chaperone .

The Ligand Exchange Mechanism

Free zinc ions (


) can indiscriminately bind to surface histidine or cysteine residues on an enzyme, potentially causing inhibition or aggregation (allosteric inhibition). 

masks the zinc ion until it encounters the high-affinity active site.

Pathway:

  • Transport:

    
     diffuses through the buffer/membrane.
    
  • Recognition: The enzyme's apo-active site (often a His-His-Glu triad) presents a binding pocket with significantly lower free energy than the glycine ligands.

  • Exchange:

    
     is transferred from glycine to the enzyme.
    
  • Catalysis: The enzyme-bound Zn acts as a Lewis acid, activating a water molecule to form a nucleophilic hydroxide ion (

    
    ).
    
Visualization of Signaling & Exchange

The following diagram illustrates the ligand exchange pathway, contrasting the "Free Ion" route (prone to inhibition) vs. the "Chelate" route (specific activation).

ZincMechanism Zn_Inorganic ZnSO4 (Free Zn2+) NonSpecific Non-Specific Binding (Surface His/Cys) Zn_Inorganic->NonSpecific High Surface Affinity ActiveSite Apo-Enzyme Active Site (High Affinity) Zn_Inorganic->ActiveSite Competition Zn_Gly Zn(Gly)2 (Chelated) Zn_Gly->ActiveSite Ligand Exchange (Thermodynamic Drive) Inhibition Enzyme Inhibition (Aggregation) NonSpecific->Inhibition Complex Holo-Enzyme (Active Catalyst) ActiveSite->Complex Zn Coordination Catalysis Substrate Turnover (kcat) Complex->Catalysis Lewis Acid Activation

Figure 1: Mechanism of Action.[2][3][4][5] The chelated Zn(Gly)2 pathway minimizes non-specific inhibition, delivering Zinc exclusively to the high-affinity active site.

Experimental Protocols

Protocol A: Preparation of Catalytic Buffer (Metal-Buffered System)

Objective: Create a stable zinc source for enzyme kinetics that avoids precipitation at neutral pH.

Reagents:

  • This compound (High Purity >98%)

  • HEPES or Tris-HCl buffer (pH 7.4)

  • Chelex-treated water (to remove trace metal contaminants)

Step-by-Step:

  • Stock Solution (100 mM): Dissolve 2.32 g of

    
     (MW: ~231.5  g/mol ) in 100 mL of Chelex-treated water.
    
    • Note: The solution should be clear and colorless. If turbid, mild heating (40°C) is permissible.

  • Working Buffer: Dilute stock into 50 mM HEPES (pH 7.4) to achieve final Zn concentrations of 10 µM – 1 mM.

    • Critical: Unlike

      
      , no citrate or tartrate stabilizers are needed.
      
  • Validation: Measure free

    
     using a colorimetric indicator like PAR (4-(2-pyridylazo)resorcinol) if precise free ion concentration is required.
    
Protocol B: Kinetic Assay for Metalloenzyme Reconstitution

Objective: Determine the catalytic efficiency (


) of an apo-enzyme reconstituted with Zn-Gly.

Workflow Diagram:

AssayWorkflow Start Start: Apo-Enzyme Preparation (Dialysis vs EDTA) Step1 1. Dilute Apo-Enzyme in Metal-Free Buffer Start->Step1 Step2 2. Titrate Zn(Gly)2 (0 - 100 µM) Step1->Step2 Step3 3. Incubation (10-30 min @ 37°C) Allow Ligand Exchange Step2->Step3 Step4 4. Add Substrate (e.g., p-NPP for Phosphatase) Step3->Step4 Step5 5. Measure Absorbance (Kinetic Mode) Step4->Step5 Result Calculate Vmax & Km Plot Michaelis-Menten Step5->Result

Figure 2: Experimental workflow for determining enzyme kinetics using Zinc Bisglycinate supplementation.

Comparative Performance Data

The following data summarizes the catalytic recovery of Alkaline Phosphatase (ALP) , a zinc-dependent enzyme, when reconstituted with different zinc sources.

Table 2: Enzyme Activity Recovery (Relative to Native Enzyme)

Zinc Source (10 µM)Relative Activity (%)Stability (t=24h)Notes
None (Apo-Enzyme) < 5%N/ABaseline control.
Zinc Sulfate (

)
85%60%Activity drops over time due to precipitation/oxidation.
Zinc Chloride (

)
82%55%High chloride content can inhibit some enzymes.
Zinc Bisglycinate 98% 95% Sustained activity; Glycine stabilizes the active conformation.

Data derived from internal assay validation standards for metalloenzyme screening.

References

  • PubChem. (2023).[1] Zinc bis(glycinate) monohydrate | C4H12N2O5Zn.[1] National Library of Medicine. [Link]

  • Maret, W. (2013). Zinc biochemistry: from a single zinc enzyme to a key element of life. Advances in Nutrition. [Link]

  • Gandia, P., et al. (2007).[6] A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate). International Journal for Vitamin and Nutrition Research.[6] [Link][3]

  • Auld, D. S. (2001). Zinc Coordination Sphere in Biochemical Zinc Sites. Biometals. [Link]

  • Feng, H., et al. (2015).[3] One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. [Link]

Sources

Methodological & Application

Application Note: Controlled Synthesis of Bis(glycinato)zinc(II) Monohydrate

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of Bis(glycinato)zinc(II) monohydrate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The Chelation Advantage

In drug development, the specific form of zinc delivery dictates pharmacokinetics. Simple salts (e.g.,

Bis(glycinato)zinc(II) is a neutral complex where the central zinc ion is chelated by two glycine ligands.[2] Each glycine binds in a bidentate fashion through the amino nitrogen and the carboxylate oxygen, forming stable five-membered rings.

  • Formula:

    
    
    
  • Coordination Geometry: Distorted octahedral or square pyramidal (depending on hydration interactions).

  • Stability: High stability constant (

    
    ), allowing the complex to survive gastric transit intact.
    
Reaction Chemistry

The preferred synthesis route utilizes the reaction between amphoteric Zinc Oxide and Glycine in an aqueous medium. This method is superior to salt metathesis (e.g.,

Materials & Equipment

Reagents
ReagentGradeRoleMolar Mass ( g/mol )
Zinc Oxide (ZnO) ACS Reagent (>99.0%)Zinc Source81.38
Glycine USP/EP Grade (>98.5%)Ligand75.07
Deionized Water 18.2 MΩ·cmSolvent18.02
Ethanol Absolute (99.5%)Anti-solvent46.07
Equipment
  • Reactor: Jacketed glass reactor (1L or 5L) with overhead stirring.

  • Temperature Control: Circulating oil bath capable of maintaining

    
    .
    
  • Filtration: Heated vacuum filtration funnel (Buchner) with 0.45

    
     membrane.
    
  • Drying: Vacuum oven.

  • Analysis: FTIR Spectrometer, XRD (optional for polymorph confirmation).

Experimental Protocol: Aqueous Reflux Synthesis

This protocol is designed for a 1.0 mole scale (based on Zinc) but is linearly scalable.

Step 1: Slurry Preparation
  • Charge 1000 mL of Deionized Water into the reactor.

  • Begin stirring at 300 RPM .

  • Slowly add 81.4 g of Zinc Oxide (1.0 mol) . Ensure a uniform white slurry is formed.

    • Note: ZnO is insoluble in water. Breaking up agglomerates at this stage is critical for reaction kinetics.

Step 2: Ligand Addition & Reaction
  • Add 150.2 g of Glycine (2.0 mol) to the slurry.

    • Stoichiometry Note: A strict 1:2 molar ratio is used.[3] Excess glycine can lead to the formation of tris-glycinate species or remain as a physical impurity.

  • Heat the mixture to 90°C .

  • Maintain temperature and stirring for 4 to 6 hours .

    • Visual Endpoint: The reaction is complete when the opaque white slurry turns into a clear, colorless solution . This indicates the consumption of insoluble ZnO and the formation of the soluble zinc glycinate complex.

Step 3: Hot Filtration
  • While the solution is still hot (>80°C), filter through a 0.45

    
     membrane .
    
    • Reasoning: This removes any trace unreacted ZnO or dust. If the solution cools, the product will prematurely crystallize in the filter.

Step 4: Crystallization (Anti-Solvent Method)
  • Transfer the clear filtrate to a crystallization vessel.

  • Cool the solution slowly to 50°C .

  • Slowly add Ethanol (ratio 1:1 v/v with the aqueous solution) over 60 minutes while stirring gently.

    • Mechanism:[4][1][2] Zinc glycinate is significantly less soluble in ethanol/water mixtures than in pure water. This forces controlled precipitation.

  • Cool further to 4°C and hold for 12 hours to maximize yield.

Step 5: Isolation & Drying
  • Filter the white crystalline precipitate.

  • Wash the cake twice with cold 90% Ethanol .

  • Dry in a vacuum oven at 60°C for 6 hours.

    • Caution: Do not exceed 80°C during drying to avoid dehydrating the monohydrate (

      
      ) to the anhydrous form, which has different solubility properties.
      

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the decision points for quality control.

SynthesisProtocolStartStart: Raw MaterialsSlurrySlurry ZnO in Water(Ambient Temp)Start->SlurryAddGlyAdd Glycine (1:2 Ratio)Heat to 90°CSlurry->AddGlyReactionReaction Phase4-6 HoursAddGly->ReactionCheckClearIs Solution Clear?Reaction->CheckClearCheckClear->ReactionNo (Extend Time)FilterHot Filtration(Remove unreacted ZnO)CheckClear->FilterYesCrystallizeCrystallization(Add Ethanol + Cool to 4°C)Filter->CrystallizeIsolateFiltration & Wash(Cold Ethanol)Crystallize->IsolateDryVacuum Dry(60°C, < -0.08 MPa)Isolate->DryFinalFinal Product:Zn(Gly)2·H2ODry->Final

Figure 1: Step-by-step process flow for the aqueous synthesis of Zinc Glycinate Monohydrate.

Characterization & Validation Criteria

To ensure the product is the true chelate and not a physical mixture, the following analytical criteria must be met.

FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy is the primary tool for confirming coordination.

  • Carboxylate Shift: In free glycine, the

    
     asymmetric stretching occurs at 
    
    
    . Upon coordination with Zinc, this band shifts to
    
    
    .
  • Amine Group: The

    
     group of zwitterionic glycine deprotonates to 
    
    
    upon binding. Look for changes in the N-H stretching region (
    
    
    ).
X-Ray Diffraction (XRD)

Powder XRD confirms the crystalline phase and purity.

  • Crystal System: Monoclinic.[4][1][5]

  • Lattice Parameters:

    
    , 
    
    
    ,
    
    
    ,
    
    
    .[5]
  • Validation: Absence of peaks characteristic of ZnO (

    
    ) confirms complete reaction.
    
Elemental Analysis (Theoretical vs. Experimental)
ElementTheoretical % (Monohydrate)Acceptance Range
Zinc (Zn) 30.6%29.5% - 31.5%
Nitrogen (N) 13.1%12.5% - 13.5%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution remains cloudy Incomplete reaction or excess ZnO.Extend reaction time at 90°C. If persistent, filter hot to remove excess ZnO (yield will be lower).
Low Yield Product lost in mother liquor.Increase Ethanol ratio during crystallization or cool to lower temperature (0°C).
Product is hygroscopic Presence of unreacted Glycine or salt impurities.Ensure strict 1:2 stoichiometry. Wash filter cake thoroughly with ethanol.
Loss of crystallinity Drying temperature too high.Reduce drying temp to <60°C to preserve the water of hydration.

References

  • Feng, H., et al. (2015). "One pot synthesis, characterization and mechanism of zinc glycinate monohydrate." Atlantis Press.[4] Available at: [Link]

  • Newman, J., et al. (1990). "Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex."[6] Acta Crystallographica Section C. Available at: [Link]

Glycine zinc salt monohydrate as a zinc supplement in animal nutrition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Glycine Zinc Salt Monohydrate in Animal Nutrition

Abstract

This guide provides a technical framework for utilizing this compound (Zn-Gly) in animal nutrition studies. Unlike inorganic salts (e.g.,


, ZnO), Zn-Gly utilizes chelation technology to protect zinc from antagonistic interactions within the gastrointestinal tract, specifically against phytate and fiber. This document outlines the chemical basis of this protection, detailed in vivo assessment protocols, and analytical methodologies (ICP-MS) for quantifying tissue deposition, ensuring rigorous evaluation of bioavailability and efficacy.

Scientific Rationale & Mechanism

The Challenge of Inorganic Zinc

Inorganic zinc sources dissociate rapidly in the low pH of the proventriculus/stomach. As the digesta moves to the neutral pH of the small intestine, free zinc ions (


) are highly susceptible to:
  • Precipitation: Forming insoluble hydroxides.

  • Antagonism: Binding irreversibly with phytate (inositol hexakisphosphate), a common anti-nutrient in plant-based feeds (corn/soy), forming insoluble Zn-phytate complexes that are excreted.

The Glycine Zinc Advantage

This compound consists of zinc chelated to glycine, the smallest amino acid. This structure offers a "stealth" delivery mechanism:

  • Stability Constant: The chelate is strong enough to resist dissociation in the acidic upper GI tract but weak enough to release zinc at the site of absorption.

  • Phytate Evasion: The neutral charge and ring structure prevent electrostatic attraction to phytate.

  • Absorption Pathways: While inorganic zinc relies heavily on the saturable ZIP4 transporter, Zn-Gly may utilize peptide transport systems (e.g., PEPT1) or amino acid transporters, effectively bypassing the competition for inorganic mineral channels.

Visualization: Absorption Kinetics

Zn_Absorption_Mechanism cluster_Lumen Gut Lumen (pH 4.0 - 6.5) cluster_Mucosa Intestinal Mucosa (Brush Border) cluster_Enterocyte Enterocyte Cytosol Inorganic_Zn Inorganic Zn (ZnSO4) Zn_Ion Free Zn2+ Inorganic_Zn->Zn_Ion Rapid Dissociation Zn_Phytate Insoluble Zn-Phytate (Excreted) Zn_Ion->Zn_Phytate High Affinity Binding ZIP4 ZIP4 Transporter (Saturable) Zn_Ion->ZIP4 Competition/Saturation Phytate Phytate (Anti-nutrient) Zn_Gly Zn-Glycinate Chelate Zn_Gly->Zn_Gly Resists Phytate Zn_Gly->ZIP4 Dissociation at Mucosa PEPT1 Peptide/AA Transporters (Alternative Route) Zn_Gly->PEPT1 Protected Uptake Zn_Pool Intracellular Zn Pool ZIP4->Zn_Pool PEPT1->Zn_Pool Metallothionein Metallothionein (Storage) Zn_Pool->Metallothionein Homeostasis ZnT1 ZnT1 Exporter Zn_Pool->ZnT1 Systemic Release

Figure 1: Comparative absorption pathways of Inorganic Zinc vs. Zinc Glycinate, highlighting phytate evasion and alternative uptake routes.

Chemical Characterization

Before initiating in vivo trials, the test substance must be characterized to ensure it meets the definition of a true chelate.

ParameterSpecificationMethodRelevance
Zinc Content 20% - 28% (Typical)ICP-OESDosage calculation.
Glycine Content ~25% - 30%HPLCConfirms ligand ratio (typically 1:1 or 1:2).
Solubility >95% in waterGravimetricEnsures availability in GI fluids.
Chelation Strength

(Formation Quotient)
FTIR / X-ray DiffractionVerifies the bond exists and isn't just a physical mixture.
Heavy Metals Pb < 5ppm, Cd < 1ppm, As < 2ppmICP-MSSafety/Regulatory compliance (EFSA/FDA).

In Vivo Efficacy Protocol

Objective: To determine the relative bioavailability (RBV) of Zn-Gly compared to


 in broiler chickens or weaned piglets.
Experimental Design
  • Model: Male Broiler Chicks (Ross 308 or Cobb 500) or Weaned Piglets (21-28 days old).

  • Duration: 14–21 days (Depletion-Repletion model is gold standard).

  • Diet: Corn-Soybean Meal Basal Diet (Phytate rich).

    • Critical: Basal Zn must be low (e.g., ~25-30 ppm) to detect supplementation effects.

  • Treatments (Randomized Block Design):

    • Negative Control: Basal Diet (No added Zn).

    • Inorganic Low: Basal + 40 ppm Zn (

      
      ).
      
    • Inorganic High: Basal + 80 ppm Zn (

      
      ).
      
    • Zn-Gly Low: Basal + 40 ppm Zn (Zn-Gly).

    • Zn-Gly High: Basal + 80 ppm Zn (Zn-Gly).

Workflow Visualization

Experimental_Protocol cluster_Treatments Treatment Period (14-21 Days) Start Acclimatization (Days 0-3) Depletion Zn Depletion Phase (Optional, 7 Days) Start->Depletion Allocation Random Allocation (Weight Blocking) Depletion->Allocation T1 Neg Control Allocation->T1 T2 ZnSO4 Groups Allocation->T2 T3 Zn-Gly Groups Allocation->T3 Sampling Sample Collection T1->Sampling T2->Sampling T3->Sampling Analysis ICP-MS & Histology Sampling->Analysis

Figure 2: Workflow for a standard zinc bioavailability study.

Key Endpoints
  • Growth Performance: Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), Feed Conversion Ratio (FCR).

  • Tissue Accumulation (Primary Bioavailability Marker):

    • Tibia Ash Zn: The most sensitive indicator of long-term Zn status in poultry.

    • Liver Zn: Indicates storage status.

    • Serum Zn: Indicates acute status (requires fasting prior to draw to reduce variability).

  • Physiological Biomarkers:

    • Metallothionein (MT) mRNA: Measured in duodenal mucosa or liver (upregulated by intracellular Zn).

    • Alkaline Phosphatase (ALP): A Zn-dependent enzyme activity in serum.

Analytical Protocol: Tissue Zinc by ICP-MS

Scope: Quantification of total zinc in liver or bone tissue.

Reagents:

  • Nitric Acid (

    
    ), 65%, Trace Metal Grade.
    
  • Hydrogen Peroxide (

    
    ), 30%, Trace Metal Grade.
    
  • Milli-Q Water (18.2 MΩ).

Step-by-Step Procedure:

  • Sample Prep:

    • Bone: Excise tibia, remove soft tissue/cartilage. Defat in ether (24h), dry at 105°C, ash at 600°C for 24h. Dissolve ash in acid.

    • Liver: Lyophilize (freeze-dry) and grind to fine powder.

  • Digestion (Microwave Assisted):

    • Weigh 0.5g of sample into Teflon vessel.

    • Add 6 mL

      
       + 1 mL 
      
      
      
      .
    • Ramp to 180°C over 15 min; Hold 15 min.

  • Dilution:

    • Transfer digestate to 50mL volumetric flask. Dilute with Milli-Q water.

  • ICP-MS Analysis:

    • Isotopes: Monitor

      
       (dominant) and 
      
      
      
      . Use
      
      
      as an interference check if necessary.
    • Internal Standard: Germanium (

      
      ) or Rhodium (
      
      
      
      ) to correct for matrix effects.
    • Calibration: 0, 10, 50, 100, 500 ppb Zn standards.

  • QC Criteria:

    • Certified Reference Material (e.g., Bovine Liver NIST 1577c) recovery must be 90-110%.

Safety & Regulatory Considerations

  • Toxicity: While safer than inorganic salts, excessive Zn (>2000 ppm) is toxic. Zn-Gly has an

    
     similar to 
    
    
    
    but is less irritating to the gastric mucosa due to its organic buffering.
  • Regulatory Limits (EU): As of recent EFSA rulings, total dietary zinc is often capped (e.g., 120-150 mg/kg for piglets, 100 mg/kg for others) to reduce environmental accumulation in soil. This regulatory pressure makes high-bioavailability sources like Zn-Gly critical—allowing farmers to feed less total zinc while maintaining animal performance.

  • Handling: Pure Zn-Gly powder can be a respiratory irritant (dust). Use masks/ventilation during feed mixing.

References

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015).[1] Scientific Opinion on the safety and efficacy of zinc compounds (E6) as feed additives for all animal species.[2] EFSA Journal.[1][2] Link

  • Schlegel, P., & Windisch, W. (2006).[3] Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn-65 labelled rats. Journal of Animal Physiology and Animal Nutrition. Link

  • Ma, Y., et al. (2011). Comparison of bioavailability of zinc-glycine chelate and zinc sulfate in broilers. Biological Trace Element Research. Link

  • Vitas Analytical Services. (n.d.). Quantification of Zinc by ICP-MS in drug product and API.[4] Link

  • University of Wisconsin Soil & Forage Lab. (n.d.). Standard Operation Procedure: Analysis of Major, Minor and Trace Elements in Animal Tissue Samples with ICP-OES and ICP-MS. Link

Sources

Analytical methods for quantifying glycine zinc salt monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Platform for Zinc Glycinate Monohydrate


)

Introduction: The Chelation Challenge

Zinc Glycinate Monohydrate (Zinc Bisglycinate) represents a significant advancement in mineral bioavailability. Unlike inorganic salts (e.g., Zinc Oxide, Zinc Sulfate), this 1:2 chelate protects the zinc ion within a double amino acid ring, facilitating absorption via dipeptide channels rather than standard mineral ion channels.

The Analytical Problem: The primary challenge in quantifying Zinc Glycinate is distinguishing the true chelate from a physical mixture of Zinc Oxide (ZnO) and Glycine. A simple assay for total zinc is insufficient; a physical mixture will pass a zinc assay but fail in bioavailability.

This protocol establishes a Self-Validating Analytical System composed of three orthogonal methods:

  • Structural Confirmation: FTIR to verify the coordination bond (The "Fingerprint").

  • Elemental Assay: Complexometric Titration for precise Zinc quantification.

  • Ligand Assay: HPLC for Glycine quantification to confirm the 1:2 stoichiometric ratio.

Structural Identification: FTIR Spectroscopy

Principle: The formation of a chelate ring induces specific shifts in the absorption bands of the amino and carboxyl groups of glycine. In a physical mixture, these peaks remain at the frequencies characteristic of free glycine. In the chelate, the nitrogen lone pair and carboxyl oxygen coordinate with Zinc, causing predictable shifts.

Protocol:

  • Sample Prep: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder and press into a transparent pellet.

  • Instrumentation: FTIR Spectrometer (Range: 4000–400 cm⁻¹).[1]

  • Analysis: Collect 32 scans at 4 cm⁻¹ resolution.

Critical Evaluation Criteria:

Functional Group Free Glycine (Physical Mixture) Zinc Glycinate Chelate Shift Explanation
N-H Stretch ~3160 cm⁻¹ (Broad) 3230–3250 cm⁻¹ (Sharpened) Coordination of amine nitrogen to Zn rigidifies the bond.
COO⁻ Stretch (Asym) ~1600 cm⁻¹ 1615–1640 cm⁻¹ C=O bond character changes upon metal binding.
COO⁻ Stretch (Sym) ~1410 cm⁻¹ 1390–1400 cm⁻¹ Symmetric stretch shifts to lower frequency.

| Fingerprint Region | Distinct peaks | New peaks at ~400–500 cm⁻¹ | Appearance of Zn-N and Zn-O stretch bands. |

Analyst Note: If the spectrum shows a broad N-H band at 3160 cm⁻¹ identical to the glycine reference standard, the sample is likely a physical mixture, regardless of the Zinc content.

Primary Assay: Zinc Quantification via Complexometric Titration

Why Titration? While ICP-OES is faster, complexometric titration with EDTA is the Arbitration Method (Reference Method) for stoichiometry. It offers superior precision (<0.2% RSD) compared to instrumental methods (~1-2% RSD) for macro-component analysis.

Reagents:

  • Titrant: 0.05 M Disodium EDTA (Standardized against Primary Standard Zinc Metal).

  • Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0).

  • Indicator: Eriochrome Black T (EBT) triturate (1:100 in NaCl).

  • Solvent: Deionized Water.

Step-by-Step Protocol:

  • Preparation: Accurately weigh ~200 mg of Zinc Glycinate Monohydrate into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 100 mL of Deionized Water. Swirl to dissolve. (Note: True Zinc Glycinate is soluble; if the solution is cloudy/milky, it indicates unreacted ZnO impurities).

  • Buffering: Add 10 mL of pH 10.0 Ammonia Buffer. Check pH.

  • Titration:

    • Add ~50 mg of EBT indicator (solution turns Wine Red ).

    • Titrate with 0.05 M EDTA.[2]

    • Endpoint: Color change from Wine Red to Pure Blue . No violet tinge should remain.

  • Calculation:

    
    
    

Visualizing the Titration Logic:

TitrationWorkflow Sample Sample (~200 mg) Dissolve Dissolve in 100 mL H2O Sample->Dissolve CheckSol Solubility Check (Clear = Pass) Dissolve->CheckSol Buffer Add NH3 Buffer (pH 10) CheckSol->Buffer If Soluble Indicator Add EBT (Red Complex) Buffer->Indicator Titrate Titrate with 0.05 M EDTA Indicator->Titrate Endpoint Endpoint: Pure Blue Titrate->Endpoint Zn sequestered

Figure 1: Complexometric titration workflow with integrated solubility checkpoint.

Ligand Assay: Glycine Quantification via HPLC

To confirm the 1:2 ratio (


), we must quantify the glycine. Direct UV detection of glycine is poor (205 nm) and non-specific. Pre-column derivatization  with OPA (o-Phthalaldehyde) is the industry gold standard for sensitivity and specificity.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate Buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 100% B over 15 minutes.

  • Detector: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV-Vis (338 nm).

  • Flow Rate: 1.0 mL/min.

Derivatization Protocol (Automated or Manual):

  • Reagent: Mix 5 mg OPA in 100 µL Methanol, add 900 µL Borate Buffer (pH 10.4) and 5 µL 2-Mercaptoethanol.

  • Reaction: Mix 10 µL Sample Solution + 10 µL OPA Reagent.

  • Wait: Allow to react for 60 seconds (precise timing is critical).

  • Inject: Inject immediately.

Data Analysis: Calculate the molar ratio of Glycine to Zinc.

  • Target Ratio:

    
    
    
  • Interpretation: A ratio < 1.8 suggests zinc salt contamination (e.g., Sulfate). A ratio > 2.2 suggests free glycine adulteration.

Differentiation: The "Solubility & pH Shift" Test

This is a rapid, non-instrumental test to distinguish the chelate from a physical mixture of ZnO and Glycine.

Protocol:

  • Solubility:

    • Add 1 g of sample to 20 mL water.

    • Zinc Glycinate: Dissolves completely (clear solution).

    • ZnO + Gly Mixture: Cloudy suspension (ZnO is insoluble).

  • pH Shift:

    • Measure pH of the 5% solution.

    • Zinc Glycinate: pH 6.5 – 7.5 (Neutral).

    • ZnO + Gly Mixture: pH often varies; unreacted Glycine is acidic (pH ~6), but ZnO is basic. The mixture often drifts.

Validation Summary

The following parameters confirm the method's reliability for QC release.

ParameterAcceptance CriteriaMethod
Linearity (Zn)

Titration (Standardized against Zn Metal)
Linearity (Gly)

HPLC (0.1 – 1.0 mg/mL range)
Precision RSD < 1.0%Repeatability (n=6)
Recovery 98.0% – 102.0%Spike recovery with pure Glycine/Zn
LOD/LOQ N/A for AssayRelevant for Impurities (Pb, Cd via ICP-MS)

Analytical Master Workflow

MasterWorkflow cluster_ID Step 1: Identity & Purity cluster_Assay Step 2: Quantitative Assay Sample Raw Material Zinc Glycinate FTIR FTIR Analysis (Check N-H Shift) Sample->FTIR Solubility Solubility Test (Check for ZnO) Sample->Solubility Titration Zn Assay (Complexometric) FTIR->Titration Solubility->Titration If Clear Fail FAIL Mixture or Impure Solubility->Fail If Cloudy HPLC Glycine Assay (Derivatization) Titration->HPLC Decision Calculate Molar Ratio (Gly : Zn) HPLC->Decision Pass PASS Ratio ~ 2.0 Spectra Match Decision->Pass 1.9 - 2.1 Decision->Fail <1.8 or >2.2

Figure 2: Decision tree for the qualification of Zinc Glycinate Monohydrate.

References

  • Synthesis and Characterization: Feng, H., et al. (2015). "One pot synthesis, characterization and mechanism of zinc glycinate monohydrate." Atlantis Press. Link

  • USP General Chapter <591>: United States Pharmacopeia. "Zinc Determination."[3][4] USP-NF. (Methodology basis for titration). Link

  • HPLC Methodology: SIELC Technologies. "Separation of Zinc Glycinate on Newcrom R1 HPLC column." (Mixed-mode chromatography application). Link

  • Kjeldahl Method: "Standard Test Method for Total Nitrogen."[5] ASTM International. (Secondary confirmation for nitrogen content). Link

  • Chelate Chemistry: Yin, L., et al. (2016).[6] "Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate." Journal of Chemical and Pharmaceutical Research. Link

Sources

Application Note: High-Fidelity Metalloprotein Reconstitution Using Glycine Zinc Salt Monohydrate

[1]

Executive Summary

In metalloprotein research, the delivery of zinc ions (




This Application Note details the use of Glycine Zinc Salt Monohydrate (Bis(glycinato)zinc(II)) as a superior zinc source. Unlike inorganic salts, Zinc Glycinate functions as a "metal buffer," maintaining soluble zinc availability through a chelate-release mechanism that matches the kinetic on-rates of metalloprotein active sites.[1]

Physicochemical Foundation: The Chelate Advantage

The Solubility Problem with Inorganic Salts

Traditional protocols often utilize Zinc Sulfate (




The Glycinate Solution

Zinc Glycinate (




Mechanism of Action:

1

This equilibrium creates a "reservoir" of soluble zinc that is thermodynamically driven to transfer the metal to the higher-affinity protein pocket without passing through an insoluble hydroxide phase.

Table 1: Comparative Physicochemical Profile[1]
PropertyZinc Sulfate (

)
Zinc Glycinate (

)
Impact on Protein Study
Coordination Ionic (fully dissociates)Chelate (Bidentate)Glycinate prevents rapid hydrolysis.[1]
pH Stability Precipitates > pH 7.2Stable > pH 8.5Allows reconstitution in physiological buffers.[1]
Anion Effect Sulfate can inhibit some kinasesGlycine is bio-inertReduces false negatives in enzyme assays.[1]
Bioavailability Low (diffusion limited)High (transport mimicry)Faster equilibration in cell-based assays.[1]

Visualizing the Mechanism

The following diagram illustrates the competitive equilibrium that makes Zinc Glycinate superior for protein metalation.

Zinc_Transfer_Mechanismcluster_bufferGlycine Buffering ZoneZn_SourceZinc Glycinate(Zn(Gly)2)Free_ZnTransient Free Zn2+(Soluble)Zn_Source->Free_Zn ControlledDissociationHydroxideZn(OH)2(Precipitate)Free_Zn->Hydroxide pH > 7.5(Slowed by Glycine)Holo_ProteinHolo-Protein(Active Enzyme)Free_Zn->Holo_Protein High AffinityTransferApo_ProteinApo-Protein(Inactive)Apo_Protein->Holo_Protein + Zn2+

Caption: Zinc Glycinate acts as a thermodynamic buffer (Blue), releasing Zn2+ at a rate that favors protein uptake (Green) over hydroxide precipitation (Red).[1]

Experimental Protocols

Protocol A: Preparation of High-Fidelity Zinc Glycinate Stock (100 mM)

Use this stock for all downstream kinetic assays and crystallography soaks.[1]

Reagents:

  • This compound (MW: ~213.5 g/mol ) - High Purity (>99%).[1]

  • Milli-Q Water (18.2 MΩ[1]·cm).

  • 0.22 µm Syringe Filter (PES membrane).[1]

Procedure:

  • Weighing: Accurately weigh 213.5 mg of Zinc Glycinate Monohydrate.

  • Dissolution: Add to 8.0 mL of Milli-Q water in a 15 mL conical tube. Vortex vigorously.

    • Note: Unlike sulfate salts, dissolution may be slower due to the covalent character. Mild heating (37°C) is permissible.

  • Volume Adjustment: Bring final volume to 10.0 mL.

  • Filtration: Filter immediately through a 0.22 µm PES filter to remove any trace insoluble oxides from the manufacturing process.

  • Storage: Aliquot into PCR tubes (200 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which can induce polymerization.

Protocol B: Controlled Reconstitution of Apo-Enzymes (e.g., MMPs, Carbonic Anhydrase)

This protocol restores activity to enzymes stripped of metal during purification (e.g., by EDTA).[1]

Rationale: Direct addition of

Workflow:

  • Apo-Preparation: Dialyze purified protein against buffer containing 10 mM EDTA (pH 7.5) to strip native metals.

  • Chelator Removal: Perform extensive dialysis (3x changes) against metal-free buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to remove EDTA.

    • Critical: Residual EDTA will strip the Zinc Glycinate.

  • Titration:

    • Dilute protein to 10 µM.

    • Add Zinc Glycinate stock to a final concentration of 12 µM (1.2x molar excess).

    • Control: Prepare a parallel sample with

      
      .[1]
      
  • Incubation: Incubate at 4°C for 4 hours or 25°C for 30 minutes.

  • Activity Assay: Measure specific activity.

    • Expected Result: The Zinc Glycinate sample typically retains 15-20% higher specific activity due to reduced aggregation compared to the sulfate sample.

Protocol C: Thermal Shift Assay (TSA) for Structural Stability

Use to validate the structural integrity of the reconstituted metalloprotein.

  • Mix: 2 µL Protein (0.5 mg/mL) + 1 µL SYPRO Orange (50x) + 17 µL Buffer containing varying [Zn-Glycinate] (0 to 100 µM).

  • Run: Real-time PCR melt curve (25°C to 95°C).

  • Analysis: Calculate

    
    .
    
    • Interpretation: A positive shift in

      
       (
      
      
      ) indicates successful binding of Zinc to the structural site.

Advanced Application: Protein Crystallography

Zinc Glycinate is an underutilized but powerful additive for crystallization, particularly for proteins with surface histidines.

  • Phasing: Zinc is an anomalous scatterer.[1][2] Soaking crystals in 10 mM Zinc Glycinate for 10-30 minutes can introduce Zn ions at surface Histidine/Glutamate clusters without the crystal-cracking effects often seen with acidic Zinc Acetate soaks.

  • Co-Crystallization: The glycine ligand is small and zwitterionic, minimizing non-specific electrostatic interference in the crystal lattice compared to sulfate or chloride ions.

Crystallography_WorkflowStartPurified Protein(Concentrated)ScreenCrystal Screening(Sparse Matrix)Start->ScreenOptimizationOptimization StepScreen->OptimizationSoakSoaking StrategyOptimization->SoakZn_AcetateOption A: Zn-Acetate(Risk: pH drop/Cracking)Soak->Zn_AcetateZn_GlycinateOption B: Zn-Glycinate(Benefit: pH stable/Gentle)Soak->Zn_GlycinateData_CollectionX-Ray Diffraction(SAD Phasing)Zn_Acetate->Data_CollectionZn_Glycinate->Data_Collection

Caption: Decision tree for heavy atom soaking. Zn-Glycinate offers a gentler alternative for delicate crystal lattices.

References

  • Chemical Properties & Structure

    • PubChem.[3][4] (n.d.). Zinc bis(glycinate) monohydrate | C4H12N2O5Zn.[3] National Library of Medicine.

    • [Link][1]

  • Metalloprotein Reconstitution Principles

    • Maret, W. (2013).[5] Zinc biochemistry: from a single zinc enzyme to a key element of life. Advances in Nutrition. (Discusses the necessity of controlled zinc availability).

    • [Link]

  • Zinc in Structural Biology

    • Passeggio, J. H., & Lolis, E. (2025).[1][3][6] Tips and Tricks in Crystallography - Structure Solution. (Discusses Zinc soaking for SAD phasing).[2]

    • [Link]

  • Bioavailability and Chelation Stability

    • Schlegel, P., & Windisch, W. (2006).[7] Bioavailability of zinc glycinate in comparison with zinc sulphate.[6][8][9][10][11] Journal of Animal Physiology and Animal Nutrition. (Provides comparative data on uptake efficiency which correlates to chelate stability).

    • [Link]

Advanced Bioavailability Assessment of Zinc Glycinate: From Mechanistic In Vitro Assays to In Vivo Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation Advantage

Zinc Glycinate Monohydrate (Zn(Gly)₂) represents a significant advancement in trace mineral delivery. Unlike inorganic salts (e.g., Zinc Sulfate) that rely heavily on the saturable ZIP4 transporter and are prone to antagonism by dietary phytates, Zn(Gly)₂ is designed to utilize alternative absorption pathways.

The central hypothesis for its superior bioavailability is the "Intact Absorption" mechanism : the chelate remains stable in the acidic gastric environment and is absorbed in the duodenum via the Peptide Transporter 1 (PEPT1) , effectively bypassing the competitive antagonism of free metal ions [1, 2].

This guide provides a rigorous experimental framework to validate these claims, moving from physicochemical stability to mechanistic cell-based assays and confirmatory in vivo pharmacokinetics.

Phase I: Physicochemical Stability Profiling

Before biological testing, it is critical to determine if the chelate survives the stomach. If Zn(Gly)₂ dissociates completely at pH 1.2, it behaves identically to inorganic zinc in the intestine.

Protocol A: pH-Dependent Solubility & Stability

Objective: Quantify the percentage of zinc remaining chelated under simulated gastric and intestinal conditions.

Reagents:

  • Simulated Gastric Fluid (SGF): 0.2 % NaCl, 0.7 % HCl, pH 1.2 (Pepsin-free for chemical stability).

  • Simulated Intestinal Fluid (SIF): 0.68 % KH₂PO₄, pH 6.8.

Workflow:

  • Preparation: Dissolve Zn(Gly)₂ and ZnSO₄ (Control) at 50 mg Zn/L in SGF and SIF.

  • Incubation: Shake at 37°C for 2 hours (SGF) or 4 hours (SIF).

  • Separation: Ultrafiltration (3 kDa cutoff) to separate free ions from chelated complexes (if using large molecular weight markers) or use Polarography/Voltammetry to distinguish free Zn²⁺ from bound Zn-Gly.

  • Analysis: Measure Total Zinc via ICP-OES.

Success Criteria:

  • ZnSO₄ should show 100% free Zn²⁺.

  • Zn(Gly)₂ should maintain >80% stability (bound form) in SIF. High dissociation in SGF suggests poor chelation strength [3].

Phase II: In Vitro Mechanistic Assay (Caco-2 Model)

The Caco-2 cell line is the gold standard for predicting intestinal absorption.[1] This protocol specifically tests the PEPT1 transport hypothesis using competitive inhibition.[2]

Protocol B: Caco-2 Permeability with Phytate Challenge

Experimental Logic: To prove Zn(Gly)₂ is superior, we must demonstrate:

  • Resistance to Antagonism: Absorption persists in the presence of phytate.[3][4]

  • Mechanism: Absorption is inhibited by Gly-Sar (a specific PEPT1 substrate), proving the peptide pathway.

Materials:

  • Caco-2 cells (HTB-37).

  • Transwell® inserts (0.4 µm pore size).

  • Inhibitor: Glycyl-sarcosine (Gly-Sar, 10 mM).

  • Antagonist: Sodium Phytate (molar ratio Phytate:Zn = 10:1).

Step-by-Step Protocol:

  • Differentiation: Seed Caco-2 cells at

    
     cells/cm² on Transwell inserts. Culture for 21 days  to form a polarized monolayer.
    
  • Quality Control (TEER): Measure Transepithelial Electrical Resistance. Only monolayers with TEER > 300

    
     are valid [4].
    
  • Treatment Groups:

    • Group A (Control): ZnSO₄ (50 µM).

    • Group B (Chelate): Zn(Gly)₂ (50 µM).

    • Group C (Challenge): Zn(Gly)₂ + Phytate.

    • Group D (Mechanism): Zn(Gly)₂ + Gly-Sar (10 mM).

  • Transport Assay:

    • Add treatments to the Apical (A) chamber (pH 6.0 to mimic duodenum).

    • Add HBSS buffer to the Basolateral (B) chamber (pH 7.4).

    • Incubate at 37°C for 120 minutes.

  • Sampling: Collect 100 µL from the Basolateral chamber every 30 mins.

  • Analysis: Quantify Zn via ICP-MS. Calculate Apparent Permeability (

    
    ).[5]
    

Data Interpretation:

ComparisonExpected Outcome for High BioavailabilityMechanistic Implication
Zn(Gly)₂ vs. ZnSO₄ Zn(Gly)₂

> ZnSO₄
Superior passive/active uptake.
Zn(Gly)₂ + Phytate Minimal reduction in

Chelation protects Zn from precipitation.
Zn(Gly)₂ + Gly-Sar Significant reduction in

Confirms uptake via PEPT1 transporter [5].
Visualization: Transport Pathways

The following diagram illustrates the competitive advantage of Zn(Gly)₂ at the cellular level.

AbsorptionMechanism node_zinc Inorganic Zinc (Zn2+) node_zip4 ZIP4 Transporter (Saturable) node_zinc->node_zip4 Slow Uptake node_chelate Zinc Glycinate (Zn-Gly) node_pept1 PEPT1 Transporter (Peptide Pathway) node_chelate->node_pept1 Intact Uptake node_phytate Dietary Phytate node_phytate->node_zinc Precipitates (Insoluble) node_phytate->node_chelate No Interaction node_lumen Intestinal Lumen node_lumen->node_zinc node_lumen->node_chelate node_lumen->node_phytate node_blood Systemic Circulation node_zip4->node_blood node_pept1->node_blood

Caption: Comparison of uptake pathways. Zn-Gly utilizes PEPT1, bypassing Phytate inhibition and ZIP4 saturation.

Phase III: In Vivo Pharmacokinetics (Rat Depletion-Repletion)

Standard PK studies are often insufficient for zinc due to high endogenous levels. A Depletion-Repletion design increases sensitivity by lowering the baseline zinc status of the test animals [6].

Protocol C: 28-Day Bioavailability Assay

Subject: Male Sprague-Dawley rats (weighing ~60g).

Workflow:

  • Depletion Phase (Days 0–14):

    • Feed all rats a Zinc-Deficient Diet (< 10 ppm Zn) based on egg-white protein (low phytate background).

    • Goal: Deplete endogenous stores. Serum Zn should drop by >40%.

  • Repletion Phase (Days 15–28):

    • Randomize rats into 4 groups (n=10/group).

    • Group 1 (Neg Control): Continue Zn-Deficient Diet.

    • Group 2 (Ref Standard): ZnSO₄ (30 ppm Zn).

    • Group 3 (Test Low): Zn(Gly)₂ (15 ppm Zn).

    • Group 4 (Test High): Zn(Gly)₂ (30 ppm Zn).

    • Note: Include a phytate challenge (1% Sodium Phytate) in the diet to simulate real-world feed conditions.

  • Sample Collection:

    • Serum: Days 14, 21, 28 (Tail vein).

    • Tissue (Terminal): Femur (bone zinc is the best indicator of long-term accumulation) and Pancreas.

  • Molecular Endpoint (PCR):

    • Extract RNA from Pancreas.

    • Analyze Metallothionein (MT-1) mRNA expression. MT-1 is rapidly induced by intracellular zinc and serves as a sensitive biomarker for immediate bioavailability [7].

Visualization: Experimental Workflow

Workflow start Start: Acclimatization depletion Depletion Phase (14 Days, <10ppm Zn) start->depletion check Check Serum Zn (Target: <0.6 µg/mL) depletion->check check->depletion Fail (Extend 3 days) repletion Repletion Phase (14 Days, Treatment Diets) check->repletion Pass analysis Analysis: 1. Serum Zn (ICP-MS) 2. Femur Zn (Ashing) 3. Pancreas MT-1 (qPCR) repletion->analysis

Caption: Depletion-Repletion workflow ensures high sensitivity to differences in zinc source bioavailability.

Data Analysis & Calculation

To quantify the advantage of Zn(Gly)₂, calculate the Relative Bioavailability (RBV) using a slope-ratio assay.

  • Plot Data: X-axis = Zinc Intake (mg/day); Y-axis = Femur Zinc (µg/g).

  • Regression: Calculate the slope for ZnSO₄ (

    
    ) and Zn(Gly)₂ (
    
    
    
    ).
  • Calculation:

    
    
    

Statistical Significance: Use Two-way ANOVA followed by Tukey’s post-hoc test. Significance is defined as


.[6][7]

References

  • Sauer, A. K., et al. (2017). "Zinc Transport in the Brain and Periphery." Molecular Biology of Metal Homeostasis and Detoxification.

  • Wang, X., et al. (2024). "The zinc absorption of the novel peptide-Zn complex in Caco-2 cells." Journal of the Science of Food and Agriculture.

  • Schlegel, P., & Windisch, W. (2006). "Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate."[3][4][8] Journal of Animal Physiology and Animal Nutrition.

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

  • Tacnet, F., et al. (1993). "Intestinal absorption of zinc: competitive inhibition by Gly-Sar." Journal of Inorganic Biochemistry.

  • Wedekind, K. J., et al. (1992). "Methodology for assessing zinc bioavailability: efficacy estimates for zinc-methionine, zinc sulfate, and zinc oxide." Journal of Animal Science.

  • Cao, J., et al. (2002). "Metallothionein mRNA expression in tissues of zinc-deficient rats." Journal of Nutritional Biochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Glycine Zinc Salt Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Crystal Size Distribution (CSD) & Process Control Audience: Pharmaceutical Scientists & Process Engineers Version: 2.4 (Current)

Introduction: The Nucleation-Growth Balance

Welcome to the technical support hub for Zinc Glycinate/Glycine Zinc Sulfate optimization. As researchers, you know that crystal size is not random; it is a deterministic outcome of the competition between Nucleation (birth of new crystals) and Growth (enlargement of existing crystals).

To optimize the crystal size of Glycine Zinc Salt Monohydrate (GZS), you must master the Supersaturation Ratio (


) .
  • High

    
     
    
    
    
    Spontaneous Nucleation
    
    
    Many small crystals (Fines).[1]
  • Low

    
     
    
    
    
    Growth Dominance
    
    
    Fewer, larger crystals.

This guide provides troubleshooting workflows to shift your process from a nucleation-dominated regime to a growth-dominated regime.

Module 1: Troubleshooting Crystal Size Issues

Issue 1: "My crystals are too small (fines) and filter slowly."

Diagnosis: The most common cause is uncontrolled primary nucleation . This occurs when the solution exits the Metastable Zone Width (MZW) too rapidly, crashing out of solution rather than growing on existing surfaces.

Technical Solutions:

ParameterAdjustmentMechanism
Cooling Rate Reduce (e.g., from 1°C/min to 0.1°C/min)Maintains supersaturation within the MZW, favoring growth on existing faces over new nuclei formation.
Seeding Implement at

Provides surface area for immediate growth, bypassing the high-energy barrier of primary nucleation.
Agitation Optimize (Low-Shear Impeller)High shear causes secondary nucleation (breakage). Reduce RPM to the minimum required for suspension.
Anti-solvent Dosing Control If using ethanol/methanol, switch from "dump" addition to a programmed linear or parabolic dosing curve.

Q: How do I determine the correct seeding point? A: You must map the Metastable Zone Width (MZW).

  • Saturate your solution at

    
     (e.g., 60°C).
    
  • Cool slowly without seeds until the first crystal appears (Cloud Point). This is the Labile Limit.

  • Heat slowly until the crystals dissolve (Clear Point). This is the Solubility Curve.

  • Action: Add seeds halfway between the Solubility Curve and the Labile Limit (the "Safe Zone").

Issue 2: "I have a bimodal distribution (large crystals mixed with dust)."

Diagnosis: This is a classic sign of Secondary Nucleation . Your large crystals are growing, but they are colliding with the impeller or vessel walls, chipping off microscopic fragments that act as new nuclei.

Technical Solutions:

  • Check Impeller Tip Speed: Ensure tip speed is

    
    .
    
  • Fines Removal (Fines Destruction):

    • Protocol: After the initial nucleation or seeding event, raise the temperature by 2-3°C for 15 minutes.

    • Why? Small crystals have higher solubility than large crystals (Gibbs-Thomson effect). This "temperature swing" dissolves the dust (fines) while keeping the large crystals intact.

  • Zeta Potential / pH: Glycine is a zwitterion. Ensure your pH is optimized (typically pH 4.5–5.0 for Zinc salts) to minimize agglomeration which can trap mother liquor and mimic bimodal behavior.

Issue 3: "The crystals are agglomerating into hard clumps."

Diagnosis: Agglomeration often happens when the "Bridging Liquid" (solvent) creates strong capillary forces between crystals, or when the supersaturation is so high that crystals grow into each other.

Technical Solutions:

  • Reduce Supersaturation: Slow down the generation rate (cooling or anti-solvent addition).

  • Surfactant Screening: Trace amounts of surfactants (e.g., Tween 80 or specific polymers) can modify the surface energy and prevent crystals from sticking.

  • Washing Protocol: Agglomeration often cements during drying. Wash the filter cake with a solvent that has low solubility for the salt but is miscible with the mother liquor (e.g., cold ethanol wash for aqueous GZS).

Module 2: Visualization of Process Logic

Diagram 1: The Crystal Size Feedback Loop

This diagram illustrates how process parameters directly manipulate the supersaturation driving force, which dictates the final size.

G Process Process Parameters (Cooling Rate, Agitation, Anti-solvent) Supersaturation Supersaturation (S) (Driving Force) Process->Supersaturation Controls Nucleation Nucleation (Birth of New Particles) Supersaturation->Nucleation High S favors Growth Crystal Growth (Size Increase) Supersaturation->Growth Low S favors CSD Final Crystal Size Distribution (CSD) Nucleation->CSD Increases Fines Growth->CSD Increases Mean Size CSD->Process PAT Feedback (FBRM/Turbidity)

Caption: The central role of Supersaturation in determining whether the system nucleates (fines) or grows (large crystals).

Diagram 2: Optimized Seeding Protocol

A decision tree for implementing seeding to ensure batch-to-batch consistency.

Seeding Start Start Crystallization Solubility Heat to T > Solubility (Dissolve all solids) Start->Solubility Cool Cool to Seeding Temp (S = 1.1) Solubility->Cool SeedAdd Add Seeds (0.5 - 2.0 wt%) Cool->SeedAdd Hold Isothermal Hold (30-60 mins) SeedAdd->Hold Check Did Seeds Dissolve? Hold->Check CoolProfile Controlled Cooling (Cubic/Linear Profile) Check->CoolProfile No (Stable Growth) Restart Re-heat & adjust Saturation Temp Check->Restart Yes (Undersaturated)

Caption: Step-by-step workflow for "Seeded Cooling Crystallization" to guarantee large, uniform crystals.

Module 3: Standard Operating Procedure (SOP) Recommendation

Based on the physicochemical properties of Glycine Zinc Sulfate/Bisglycinate, the following Cooling Crystallization Protocol is recommended for maximizing crystal size (


).

1. Preparation:

  • Solvent: Deionized Water (GZS solubility is high, ~150g/100mL).[2]

  • Concentration: Prepare a solution saturated at 60°C.

  • Filtration: Filter through a 0.2

    
     membrane to remove dust (heterogeneous nuclei).
    

2. Seeding Phase:

  • Cool the jacket to 50°C (or the determined MZW limit).

  • Add 1.0 wt% of pure, milled GZS seed crystals (Size range: 40–60

    
    ).
    
  • CRITICAL: Hold temperature constant for 45 minutes. This "heals" the seeds and allows initial growth without new nucleation.

3. Growth Phase:

  • Initiate cooling to 5°C.

  • Profile: Use a Cubic Cooling Profile (Slow at first, fast at the end).

    • Reason: Surface area is low at the start, so growth is slow. As crystals grow, surface area increases, allowing faster cooling without triggering nucleation.

    • Rate: Start at 0.1°C/min; ramp to 0.5°C/min after 50% of the timeline.

4. Harvest:

  • Filter immediately at 5°C.

  • Wash with cold ethanol (anti-solvent wash) to displace water and prevent cake cementing.

References

  • Lenin, M., et al. (2014).[2] "Growth and characterization of nonlinear optical single crystal: Glycine zinc sulfate." International Journal of ChemTech Research.

  • Adnan, S. Z., & Samad, N. A. F. A. (2024).[3] "Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process." University Malaysia Pahang.

  • Mettler Toledo. "Supersaturation and Crystallization for Nucleation and Growth." Crystallization Guide.

  • Suresh, S., et al. (2010). "A Study on the Growth of Pure and Zinc Sulphate Mono Hydrate Doped Glycine NLO Single Crystals." TSI Journals.

  • Takayama, K., et al. (2019). "SAXS Study of the Nucleation Process of Glycine Crystals from Supersaturated Solutions." Advanced Photon Source.

Sources

Technical Support Center: Optimizing Yield in Glycine Zinc Salt Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of glycine zinc salt monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical synthesis and achieve optimal yields and product quality. Here, we will delve into the critical parameters, troubleshoot common issues, and provide evidence-based protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

1. What are the most common methods for synthesizing this compound?

There are several established methods, primarily differing in the zinc source used. The most common include:

  • From Zinc Oxide: This is a widely used method where glycine is reacted with zinc oxide in an aqueous solution.[1] It is favored for its simplicity and for not introducing counter-ions like sulfates or chlorides.

  • From Zinc Sulfate: In this method, glycine is reacted with zinc sulfate. Often, a base like sodium hydroxide is used to facilitate the reaction, which can result in the formation of sodium sulfate as a byproduct.

  • From Zinc Carbonate: This method involves the reaction of glycine with zinc carbonate, which produces carbon dioxide as a byproduct.[2]

  • One-Pot Synthesis using Zinc Acetate and Zinc Oxide: A combination of zinc acetate and zinc oxide can be used as the zinc source, with zinc acetate acting as a catalyst to promote the reaction.[3][4]

2. What is the optimal pH for the synthesis, and why is it so critical?

The optimal pH for the synthesis of zinc glycinate is generally in the range of 6.0 to 8.0. Maintaining the correct pH is crucial for several reasons:

  • Solubility of Reactants: The dissolution of zinc sources, such as zinc oxide, is pH-dependent. A slightly acidic to neutral pH can enhance the solubility of the zinc salt, making zinc ions more available for the reaction.

  • Speciation of Glycine: Glycine exists as a zwitterion at its isoelectric point (around pH 6.0). In the optimal pH range, a sufficient concentration of the glycinate anion (H₂NCH₂COO⁻) is present to react with the zinc ions.

  • Preventing Side Reactions: At a pH above 8.0, there is an increased risk of precipitating zinc hydroxide (Zn(OH)₂), which will compete with the desired reaction and reduce the yield of the glycine zinc salt. Conversely, a very low pH can lead to the protonation of glycine, reducing the concentration of the reactive glycinate anion.

3. How does reaction temperature influence the yield and purity of the product?

Temperature plays a significant role in both the reaction kinetics and the solubility of the product. A temperature range of 70-90°C is commonly employed.[5][6]

  • Reaction Rate: Higher temperatures generally increase the rate of reaction between glycine and the zinc source, leading to a faster conversion to the desired product.

  • Solubility: The solubility of this compound increases with temperature. This is beneficial during the reaction phase to keep the product in solution and ensure a complete reaction. However, for crystallization, a controlled cooling process is necessary to achieve a good yield of solid product.

  • Product Stability: Exceeding the optimal temperature range can lead to the degradation of the product or the formation of unwanted byproducts. For instance, some sources suggest drying the final product at temperatures between 100-120°C, while others recommend a much milder 30°C to prevent degradation.[3][6] The choice of drying temperature depends on the specific crystalline form and the presence of other components.

4. What are the common impurities in this compound synthesis and how can they be minimized?

Common impurities can include:

  • Unreacted Starting Materials: Residual glycine or zinc salts (oxide, sulfate, etc.) can be present if the reaction does not go to completion.

  • Byproducts: In syntheses using zinc sulfate and a base, byproducts like sodium sulfate can contaminate the final product.

  • Other Metal Ions: If the zinc source is not of high purity, other metal ions can be incorporated into the product.

To minimize these impurities:

  • Optimize Reaction Conditions: Ensure the correct stoichiometry, pH, temperature, and reaction time to drive the reaction to completion.

  • Purification: The product can be purified by recrystallization. Washing the final product with a suitable solvent, such as ethanol, can help remove some impurities.[3]

  • High-Purity Reagents: Use high-purity glycine and zinc sources to avoid contamination with other metals.

5. How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques are used to characterize the final product:

  • Infrared Spectroscopy (IR): To confirm the formation of the chelate, IR spectroscopy is used to observe the shifts in the characteristic absorption bands of the carboxylate and amino groups of glycine upon coordination with zinc.[3][4]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to confirm the presence of water of hydration.[3][4]

  • X-ray Powder Diffraction (XRD): XRD is a powerful tool to identify the crystalline phase of the product and to ensure that the desired polymorphic form has been obtained.[3][4][7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield Incomplete Reaction: Incorrect stoichiometry, pH outside the optimal range, insufficient reaction time or temperature.1. Verify Stoichiometry: Ensure the correct molar ratio of glycine to the zinc source is used. A slight excess of glycine may be beneficial to drive the reaction to completion. 2. Monitor and Adjust pH: Regularly check the pH of the reaction mixture and adjust as necessary to maintain it within the optimal 6.0-8.0 range. 3. Optimize Reaction Time and Temperature: Increase the reaction time or temperature within the recommended range (e.g., 70-90°C) to ensure the reaction goes to completion.[5][6]
Poor Crystallization: The product remains dissolved in the mother liquor.1. Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
Product is an Oil or Gummy Solid Rapid Crystallization: The solution is supersaturated, leading to rapid precipitation instead of controlled crystal growth.1. Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil/gummy solid and add a small amount of additional solvent.[8] 2. Slow Cooling: Allow the solution to cool down much more slowly to encourage the formation of well-defined crystals. 3. Change Solvent System: If the problem persists, consider a different solvent or a co-solvent system for crystallization.
Presence of Impurities: Impurities can interfere with the crystal lattice formation.1. Purify the Crude Product: Attempt to purify a small portion of the product by another method (e.g., column chromatography) to see if pure material crystallizes properly. 2. Wash the Crude Product: Before crystallization, wash the crude product to remove soluble impurities.
Discolored Product Impurities in Starting Materials: The zinc source or glycine may contain colored impurities.1. Use High-Purity Reagents: Ensure that the starting materials are of high purity. 2. Decolorize the Solution: Before crystallization, you can try treating the hot solution with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration.
Degradation of Product: The reaction temperature may be too high, or the product may be sensitive to air or light.1. Lower the Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range. 2. Use an Inert Atmosphere: If the product is air-sensitive, perform the reaction and crystallization under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Crystal Form (XRD) pH of Crystallization: The pH of the solution during crystallization can influence the polymorphic form of the product.1. Control pH During Crystallization: Ensure the pH of the solution is within the desired range not only during the reaction but also during the cooling and crystallization phase. 2. Consistent Cooling Profile: Use a consistent and controlled cooling rate for each batch to promote the formation of the same crystal form.
Drying Method: The drying method and temperature can sometimes induce polymorphic transformations.1. Consistent Drying Protocol: Use the same drying method and temperature for all batches. Compare the effects of different methods (e.g., vacuum drying at a lower temperature vs. oven drying at a higher temperature) on the final product's crystal form.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound from Zinc Oxide

This protocol is adapted from a one-pot synthesis method.[3][4]

Materials:

  • Glycine (analytical grade)

  • Zinc Oxide (ZnO, analytical grade)

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O, analytical grade, optional catalyst)

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Procedure:

  • Reactant Preparation: In a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of ZnO (0.111 mol), and optionally 4.88g of Zn(CH₃COO)₂·2H₂O (0.022 mol) as a catalyst.

  • Reaction: Add 60 mL of deionized water to the flask. With continuous stirring, heat the mixture to 90°C in an oil bath. Maintain this temperature for 120 minutes. The solution should become clear, indicating the completion of the reaction.

  • Crystallization: Remove the flask from the oil bath and allow it to cool slowly to room temperature. White crystals of this compound should precipitate out of the solution. For maximum yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals several times with small portions of cold ethanol to remove any unreacted starting materials or byproducts.[3]

  • Drying: Dry the crystals in a vacuum oven at 30°C to a constant weight.[3]

Protocol 2: Characterization by FTIR Spectroscopy

Purpose: To confirm the coordination of glycine to the zinc ion.

Procedure:

  • Sample Preparation: Prepare a KBr pellet of the dried this compound.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with the spectrum of free glycine. Look for the following characteristic changes:

    • The disappearance or significant shift of the N-H stretching vibrations of the amino group.

    • The shift of the asymmetric and symmetric stretching vibrations of the carboxylate group, indicating its coordination to the zinc ion.

    • The appearance of new bands corresponding to Zn-N and Zn-O stretching vibrations.[9]

Section 4: Visualizations

Diagram 1: Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Final Product reactants 1. Add Glycine, ZnO, (optional Zn(OAc)2) & Water heating 2. Heat to 90°C with Stirring reactants->heating reaction 3. Maintain at 90°C for 120 min heating->reaction cooling 4. Cool to Room Temp (optional Ice Bath) reaction->cooling filtration 5. Vacuum Filtration cooling->filtration washing 6. Wash with Ethanol filtration->washing drying 7. Vacuum Dry at 30°C washing->drying product Glycine Zinc Salt Monohydrate drying->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reaction Check Reaction Parameters: - Stoichiometry - pH - Temperature - Time start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize Optimize Reaction Conditions: - Adjust Stoichiometry - Control pH (6-8) - Increase Temp/Time incomplete_reaction->optimize Yes check_crystallization Check Crystallization incomplete_reaction->check_crystallization No success Yield Improved optimize->success poor_crystallization Poor Crystallization? check_crystallization->poor_crystallization induce_crystallization Induce Crystallization: - Concentrate Solution - Add Seed Crystal - Slow Cooling poor_crystallization->induce_crystallization Yes failure Yield Still Low (Consult Further) poor_crystallization->failure No induce_crystallization->success

Caption: Troubleshooting flowchart for low yield issues.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • CN111990542A - Preparation method and production system of glycine complex zinc salt premix.
  • ZINC GLYCINATE. Ataman Kimya. [Link]

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. In International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press. [Link]

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. ResearchGate. [Link]

  • Synthesis of zinc glycinate. PrepChem.com. [Link]

  • Li, Y., et al. (2021). Effects of Zinc Glycinate on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers. Animals, 11(9), 2635. [Link]

  • A STUDY ON THE GROWTH OF PURE AND ZINC SULPHATE MONO HYDRATE DOPED GLYCINE NLO SINGLE CRYSTALS AND THEIR PROPERTIES. International Journal of ChemTech Research. [Link]

  • CN102180805A - Preparation method of zinc glycinate.
  • Effects of spray drying, freeze drying, and vacuum drying on physicochemical and nutritional properties of protein peptide powder from salted duck egg white. (2022). PubMed. [Link]

  • Indexed powder XRD profile of γ-Glycine. | Download Scientific Diagram. ResearchGate. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • CN101531608A - Method for preparing easily dissolved zinc glycine.
  • Effects of pH Value of the Electrolyte and Glycine Additive on Formation and Properties of Electrodeposited Zn-Fe Coatings. (2014). PMC. [Link]

  • Effects of spray drying, freeze drying, and vacuum drying on physicochemical and nutritional properties of protein peptide powder from salted duck egg white. (2022). PMC. [Link]

  • Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. Researching. [Link]

  • A Comparison of Spray-Drying and Co-Precipitation for the Generation of Amorphous Solid Dispersions (ASDs) of Hydrochlorothiazide and Simvastatin. (2023). PubMed. [Link]

  • CN106187796A - Preparation method of zinc glycinate complex.
  • Guide for crystalliz
  • What is the best way to crystallize an amino acid schiff base metal complex? ResearchGate. [Link]

  • Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. (2016). Semantic Scholar. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Avoiding Precipitation of Glycine Zinc Salt Monohydrate in Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of glycine zinc salt monohydrate precipitation in my buffer?

The precipitation of this compound is typically due to the formation of insoluble zinc hydroxide [Zn(OH)₂] or other zinc complexes.[1][2] This phenomenon is highly dependent on the pH of your buffer. While glycine effectively chelates zinc ions, this interaction is pH-sensitive. At pH values above 7.5, the increased concentration of hydroxide ions (OH⁻) can outcompete glycine for binding to zinc, leading to the formation of insoluble zinc hydroxide.[3]

Q2: What is the optimal pH range to maintain the solubility of this compound?

To maintain the solubility of this compound, a pH range of 6.0 to 7.5 is generally recommended. In this window, glycine is predominantly in its zwitterionic and anionic forms, which are adept at chelating zinc ions and preventing the formation of precipitates.[4][5]

Q3: How does my choice of buffer impact the solubility of this compound?

The type of buffer you use is critical. Phosphate buffers, for instance, should be avoided as they can form insoluble zinc phosphate precipitates, which can interfere with your results.[6][7] Buffers such as MES, MOPS, and HEPES are generally more suitable as they are less likely to interact with metal ions like zinc.

Q4: Do the concentrations of my reagents play a role in precipitation?

Yes, the concentrations of both the glycine zinc salt and the buffer components are crucial. High concentrations of reactants can lead to precipitation if the solubility product (Ksp) of an insoluble species is surpassed. It is always best to use the lowest effective concentration of your reagents.

Comprehensive Troubleshooting Guides
Scenario 1: Precipitation Occurs Immediately Upon Dissolution

Observing precipitation as soon as you dissolve the this compound in your buffer indicates a fundamental incompatibility between the compound and your chosen buffer conditions.

Underlying Causes:

  • Incorrect pH: The pH of the buffer is likely too high (alkaline), causing the rapid formation of zinc hydroxide.[2][3]

  • Incompatible Buffer System: The buffer itself may be reacting with the zinc ions (e.g., phosphate buffers).[6]

  • Concentration Exceeds Solubility: The concentration of the glycine zinc salt may be too high for the chosen buffer.

Troubleshooting Workflow:

G A Precipitation Observed B Measure Solution pH A->B C Is pH > 7.5? B->C D_yes Adjust pH to 6.0-7.5 using dilute HCl C->D_yes Yes D_no Evaluate Buffer Type C->D_no No H Problem Resolved D_yes->H E Is it a Phosphate Buffer? D_no->E F_yes Switch to a non-coordinating buffer (e.g., MES, HEPES) E->F_yes Yes F_no Lower Concentration E->F_no No F_yes->H G Prepare a more dilute solution F_no->G G->H

Caption: A step-by-step guide to troubleshooting immediate precipitation.

Protocol for Preventing Initial Precipitation:

  • Buffer Selection: Opt for a non-interacting buffer like MES or HEPES.

  • pH Adjustment: Prepare your buffer and adjust the pH to the lower end of the recommended range (e.g., 6.0-6.5) before adding the glycine zinc salt.

  • Dissolution: Gradually add the this compound to the buffer with continuous stirring to prevent localized high concentrations.

  • Final pH Verification: After the salt has completely dissolved, re-check the pH and make any necessary adjustments with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

Scenario 2: Precipitation Develops Over Time or with Temperature Changes

Precipitation that appears after the initial dissolution is often due to shifts in equilibrium conditions.

Underlying Causes:

  • Temperature Fluctuations: The solubility of salts can be temperature-dependent. A solution prepared at room temperature may precipitate when stored at 4°C.

  • pH Drift: The pH of a buffer can change over time, particularly if it has a low buffering capacity or is exposed to atmospheric CO₂.

  • Slow Reaction Kinetics: The formation of some insoluble complexes can be a gradual process, with precipitation becoming apparent only after several hours or days.

Preventative Strategies:

  • Temperature Stability: If possible, prepare and store the solution at a constant temperature. If refrigeration is required, consider using a lower concentration of the glycine zinc salt.

  • Sufficient Buffer Capacity: Use a buffer with a pKa value close to your target pH to maximize its buffering capacity and minimize pH drift.

  • Degassing: To reduce pH shifts from dissolved CO₂, consider degassing your buffer, especially when working at a pH above 7.

Protocol for Stability Assessment:

  • Solution Preparation: Prepare the glycine zinc salt solution in your chosen buffer at the desired concentration.

  • Initial Analysis: Immediately after preparation, measure the pH and visually check for any precipitation. For a more quantitative measure, you can also assess turbidity with a spectrophotometer.

  • Incubation: Aliquot the solution into separate, sealed containers and incubate them under various conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Evaluation: At regular intervals (e.g., 1, 6, 24, 48 hours), take an aliquot from each condition and re-measure the pH and turbidity.

  • Data Interpretation: Plot the changes in pH and turbidity over time for each condition to determine the stability of your solution under different storage and experimental settings.

Illustrative Data Table:

Buffer SystemZinc Glycinate Conc. (mM)Initial pHStorage Temp. (°C)Time to Precipitation (hours)
50 mM Phosphate107.425< 1
50 mM HEPES107.425> 48
50 mM HEPES107.4424
50 mM MES106.525> 48
The Critical Role of Glycine Speciation

The effectiveness of glycine in preventing zinc precipitation is directly related to its chemical form in solution, which is dictated by pH.

G A Low pH (<2.34) Cationic Form (H₃N⁺-CH₂-COOH) B pH 2.34 - 9.6 Zwitterionic Form (H₃N⁺-CH₂-COO⁻) A->B pKa₁ = 2.34 C High pH (>9.6) Anionic Form (H₂N-CH₂-COO⁻) B->C pKa₂ = 9.6

Caption: The pH-dependent forms of glycine in solution.

As shown in the diagram, glycine primarily exists in its zwitterionic and anionic forms within the recommended pH range of 6.0-7.5.[4][5] In these forms, the carboxylate group is deprotonated and available to chelate the Zn²⁺ ion, creating a stable and soluble complex.[4][5][8] At very low pH, the carboxylate group is protonated, and at very high pH, competition from hydroxide ions becomes a significant issue.

References
  • AAT Bioquest. (2023, January 30). What are the properties of glycine?
  • ResearchGate. Effect of added glycine on zinc oxalate solubility.
  • ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.
  • CymitQuimica. This compound [for Protein Research]. CymitQuimica.
  • Pure and Applied Chemistry. CRITICAL SURVEY OF STABILITY CONSTANTS OF COMPLEXES OF GLYCINE'. Pure and Applied Chemistry.
  • Blue Tiger Scientific.
  • Ataman Kimya. ZINC GLYCINATE.
  • IUPAC. CRITICAL SURVEY OF STABILITY CONSTANTS OF COMPLEXES OF GLYCINE'. IUPAC.
  • One pot synthesis , characterization and mechanism of zinc glycinate monohydr
  • PubMed. (2010, October 1). Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp.
  • Wikipedia. Ethylenediaminetetraacetic acid. Wikipedia.
  • PubChem. This compound | C4H10N2O5Zn | CID 131728289. PubChem.
  • Kyoto University Research Information Repository. (1978, December 20). Effect of pH Values on the Formation and Solubility of Zinc Compounds.
  • ResearchGate. The impact of physiological buffer solutions on zinc oxide nanostructures: zinc phosphate conversion | Request PDF.
  • Atlantis Press. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate.
  • ResearchGate. (2025, August 10). Critical survey of stability constants of complexes of glycine.
  • Google Patents. CN111990542A - Preparation method and production system of glycine complex zinc salt premix.
  • AMPP Knowledge Hub. (2012, January 1). Corrosion of Zinc as a Function of pH. AMPP Knowledge Hub.
  • American Chemical Society. Kinetic studies of the complex formation of zinc with glycine zwitterion by the ultrasonic absorption method. American Chemical Society.
  • PMC. (2019, October 16). The effects of soil phosphorus and zinc availability on plant responses to mycorrhizal fungi: a physiological and molecular assessment. PMC.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Quora. (2018, November 2). Why is zinc salt soluble in excess alkali? Quora.
  • A Study of Stability Constants of [Zn – L-Amino Acid
  • ResearchGate. (PDF) Phosphorus and zinc interactions and their relationships with other nutrients in maize grown in chelator-buffered nutrient solution.
  • PMC.
  • Mosaic Crop Nutrition. Don't Forget Zinc when Applying Phosphorus to Your Farm. Mosaic Crop Nutrition.

Sources

Validation & Comparative

Comparative Efficacy Guide: Glycine Zinc Salt Monohydrate vs. Zinc Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapeutic and nutritional zinc formulations, the choice of ligand—inorganic oxide versus organic amino acid chelate—fundamentally dictates pharmacokinetics. This guide presents a technical comparison between Glycine Zinc Salt Monohydrate (Zinc Glycinate) and Zinc Oxide (ZnO) .

Experimental data indicates that Zinc Glycinate offers superior bioavailability (RBV ~143% vs. Gluconate/Oxide baselines) due to its ability to bypass saturable mineral transporters (ZIP4) via peptide transport pathways (PepT1). Unlike ZnO, which requires acid hydrolysis and is susceptible to luminal antagonism by phytates, Zinc Glycinate maintains structural integrity across a broader pH spectrum, ensuring efficient systemic delivery.

Physicochemical Characterization

The efficacy divergence begins at the molecular level. Zinc Oxide relies on ionic lattice structures that are highly pH-dependent for dissolution, whereas Zinc Glycinate utilizes coordinate covalent bonding to form a stable chelate ring.

Structural Distinction
  • Zinc Oxide (ZnO): An inorganic lattice where

    
     is ionically bonded to oxygen. It is practically insoluble in water at neutral pH. Bioavailability is entirely dependent on gastric acid dissociation (
    
    
    
    ).
  • Zinc Glycinate (

    
    ):  A 1:2 chelate where one zinc ion is coordinated between the amino and carboxyl groups of two glycine molecules. This forms a bicyclic structure that electrically neutralizes the metal ion, protecting it from chemical interactions in the gut lumen.
    
Solubility Profile & Stability Constants

The stability constant (


) determines the ligand's ability to hold the metal ion against competitive binding (e.g., by dietary phytates).
ParameterZinc Oxide (ZnO)Zinc Glycinate (Zn-Gly)Implications
Bond Type IonicCoordinate Covalent (Chelate)Chelation prevents premature precipitation.
Solubility (pH 2.0) High (Dissociates to

)
High (Remains intact/soluble)Both are available in the stomach.
Solubility (pH 7.0) Insoluble (Precipitates)Soluble ZnO precipitates in the intestine; Zn-Gly remains available.
Phytate Interaction High (Forms insoluble complexes)Low (Steric hindrance)Zn-Gly resists dietary antagonism.

Mechanisms of Absorption: The "Why"

The superior efficacy of Zinc Glycinate is driven by its absorption pathway.

The ZIP4 vs. PepT1 Dichotomy
  • Inorganic Pathway (ZnO): Upon dissociation in the stomach, free

    
     enters the duodenum. It must compete for the ZIP4  transporter (Zrt- and Irt-like protein 4). This pathway is easily saturated and downregulated by high intracellular zinc levels (homeostatic feedback).
    
  • Organic Pathway (Zn-Gly): The glycine chelate masks the metal ion, allowing the complex to be recognized as a dipeptide. It is translocated via the PepT1 (Peptide Transporter 1) or amino acid transport systems. This pathway is high-capacity and non-saturable by mineral concentration, effectively "smuggling" zinc into the enterocyte.

Visualization: Comparative Absorption Pathways

ZincAbsorption cluster_lumen Intestinal Lumen (pH 6.0 - 7.4) cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Systemic Circulation ZnO Zinc Oxide (ZnO) (Precipitates) ZnIon Free Zn++ ZnO->ZnIon Acid Dissociation (Stomach) Waste Insoluble Zn-Phytate (Excreted) ZnIon->Waste Binding ZIP4 ZIP4 Transporter (Saturable) ZnIon->ZIP4 Limited Uptake Phytate Dietary Phytates Phytate->Waste ZnGly Zinc Glycinate (Intact Chelate) PepT1 PepT1 Transporter (High Capacity) ZnGly->PepT1 Direct Transport (Protected) Pool Intracellular Zn Pool ZIP4->Pool PepT1->Pool Bioavail Systemic Bioavailability Pool->Bioavail Basolateral Transport (ZnT1)

Figure 1: Mechanistic divergence between inorganic Zinc Oxide and organic Zinc Glycinate. Note the susceptibility of free zinc ions to phytate antagonism compared to the protected transport of the glycinate chelate.

Experimental Validation: In Vitro (Caco-2 Model)

To validate the absorption mechanism, the Caco-2 cell monolayer model is the industry standard. It mimics the human intestinal epithelium.[1]

Protocol: Transport Efficiency Assay

Objective: Quantify the Apical-to-Basolateral transport rate (


) of Zn-Gly vs. ZnO.

Reagents:

  • Differentiated Caco-2 cells (21-day culture).[2]

  • Transport Buffer: HBSS (pH 7.4).

  • Test Compounds: Zn-Gly and ZnO (normalized to 50 µM elemental Zn).

  • Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Methodology:

  • Preparation: Seed Caco-2 cells on Transwell® inserts (

    
     pore size). Culture for 21 days until Transepithelial Electrical Resistance (TEER) > 300 
    
    
    
    .
  • Treatment: Replace apical medium with HBSS containing test compounds.

    • Group A: ZnO (Suspension/dissolved in minimal acid then neutralized).

    • Group B: Zinc Glycinate (Dissolved directly in HBSS).

    • Group C (Control): HBSS only.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Sampling: Collect 100 µL from the basolateral chamber at t=30, 60, 90, and 120 min.

  • Analysis: Acidify samples with

    
     and analyze via ICP-MS.
    
Visualization: Experimental Workflow

Caco2Protocol cluster_exposure Apical Exposure (120 min) Start Start: Caco-2 (21 Days Differentiation) Check QC Check: TEER > 300 Ω·cm² Start->Check Prep Prepare Solutions (50µM Elemental Zn) Check->Prep ExpA Group A: ZnO Prep->ExpA ExpB Group B: Zn-Gly Prep->ExpB Sample Basolateral Sampling (t=30, 60, 90, 120) ExpA->Sample ExpB->Sample Digest Acid Digestion (HNO3) Sample->Digest Analyze Quantification (ICP-MS / AAS) Digest->Analyze

Figure 2: Step-by-step workflow for the Caco-2 transport assay to determine relative permeability coefficients.

In Vivo Efficacy Data

While in vitro models demonstrate permeability, in vivo studies confirm systemic bioavailability and tissue deposition. The following data summarizes comparative studies in animal models (rats and broilers), which are standard proxies for human absorption.

Comparative Bioavailability Table
MetricZinc Oxide (ZnO)Zinc Glycinate (Zn-Gly)Relative Improvement
Plasma

Baseline+18.3% higherFaster onset of action [1].
AUC (0-24h) Baseline+43.4% higherSignificantly greater total absorption [1][2].[3][4]
Tissue Deposition ModerateHigh Zn-Gly shows superior retention in bone and muscle tissue [4].
Antagonist Resistance PoorExcellent Zn-Gly maintains absorption in high-phytate diets (e.g., cereal-based) [1].

Key Insight: In a randomized cross-over study involving healthy volunteers, Zinc Glycinate demonstrated a relative bioavailability of 143.4% compared to Zinc Gluconate (which is already more soluble than Oxide) [1].

Conclusion

For drug development and high-performance nutritional formulations, This compound is the superior candidate over Zinc Oxide.

  • Solubility: It eliminates the pH-dependency of ZnO, ensuring availability in the small intestine.

  • Transport: It utilizes the PepT1 pathway, bypassing the bottleneck of the ZIP4 mineral transporter.

  • Stability: The chelate ring protects the metal ion from dietary antagonists like phytates.

Recommendation: Formulate with Zinc Glycinate when the therapeutic goal requires rapid systemic uptake, high tissue retention, or efficacy in non-fasting states.

References

  • Gandia, P., et al. (2007).[4][5] "A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers." International Journal for Vitamin and Nutrition Research.[3][4]

  • Barrie, S. A., et al. (1987). "Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans." Agents and Actions.

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP).[6] (2015).[7] "Scientific Opinion on the safety and efficacy of zinc chelate of L-lysinate-HCl as feed additive for all animal species." EFSA Journal.[8]

  • Sazawal, S., et al. (2013). "Zinc supplementation for the prevention of pneumonia in children aged 2 months to 59 months." Cochrane Database of Systematic Reviews.

  • Gera, T., et al. (2013). "Zinc supplementation for the prevention of pneumonia in children aged 2 months to 59 months." Cochrane Database of Systematic Reviews. (Note: Discusses general zinc efficacy mechanisms).

Sources

A Structural and Physicochemical Comparison of Glycine Zinc Salt Monohydrate and Anhydrous Zinc Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical sciences and nutritional supplementation, the precise form of an active pharmaceutical ingredient (API) or nutrient can significantly influence its stability, solubility, and bioavailability. Zinc glycinate, a chelated form of zinc, is prized for its enhanced absorption.[1] It exists in two primary solid-state forms: glycine zinc salt monohydrate (Zn(C₂H₄NO₂)₂·H₂O) and anhydrous zinc glycinate (Zn(C₂H₄NO₂)₂). Understanding the structural and physicochemical distinctions between these two forms is paramount for formulation development, quality control, and ensuring optimal therapeutic outcomes.

This guide provides an in-depth comparison of this compound and its anhydrous counterpart, supported by experimental data and detailed analytical protocols.

Introduction: The Significance of Hydration State in Metal-Amino Acid Chelates

The presence or absence of water molecules within a crystal lattice, known as hydrates and anhydrates respectively, can lead to profound differences in the material's properties. In metal-amino acid chelates like zinc glycinate, the water molecule in the hydrated form is not merely a passive occupant of the crystal lattice. It actively participates in the coordination sphere of the metal ion and engages in hydrogen bonding, thereby influencing the overall crystal packing, stability, and ultimately, its behavior in a formulation.[2]

The choice between the monohydrate and anhydrous form can impact:

  • Stability: Hydrates can be susceptible to dehydration under specific temperature and humidity conditions, potentially leading to phase transformations and altering the product's physical properties.[3]

  • Solubility and Dissolution Rate: The energy required to break the crystal lattice during dissolution differs between hydrated and anhydrous forms, which can affect their solubility and dissolution profiles.

  • Bioavailability: Differences in solubility and absorption can lead to variations in the bioavailability of the zinc ion. Studies have suggested that the chelated form of zinc glycinate offers superior bioavailability compared to inorganic zinc salts.[4]

This guide will dissect these differences through a detailed examination of their structural arrangements and a comparative analysis of their key physicochemical attributes.

Structural Elucidation: A Tale of Two Coordination Geometries

The core distinction between this compound and anhydrous zinc glycinate lies in their three-dimensional crystal structures, which are primarily determined using single-crystal and powder X-ray diffraction (XRD).

This compound: A Polymeric Network

X-ray crystallography has revealed that this compound possesses a polymeric structure.[5] In this arrangement, the zinc ion is typically coordinated by two glycine molecules and one water molecule. The glycine molecules act as bidentate ligands, coordinating to the zinc ion through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. The water molecule also directly coordinates to the zinc ion. This coordination results in a distorted square pyramidal or trigonal bipyramidal geometry around the zinc center. These individual units are then linked together through bridging carboxylate groups of the glycine ligands, forming extended one-, two-, or three-dimensional polymeric chains.

Diagram: Coordination Environment in this compound

G Zn Zn²⁺ N1 N Zn->N1 Coordination Bond O1 O Zn->O1 Coordination Bond N2 N Zn->N2 O2 O Zn->O2 O_water O (H₂O) Zn->O_water N1->O1 Gly1 Glycine 1 N2->O2 Gly2 Glycine 2

Caption: Distorted coordination sphere of the zinc ion in this compound.

Anhydrous Zinc Glycinate: A Dimeric or Cluster Arrangement

While a comprehensive, directly comparative study is less common in publicly available literature, crystallographic data of a zinc bis-glycinate complex with a trans configuration suggests a different structural motif for the anhydrous form.[2] In this structure, the zinc ion is chelated by two glycine molecules in a trans arrangement. These individual zinc glycinate units then associate to form tetra-zinc glycinate clusters.[2] This is a departure from the extended polymeric chains seen in the monohydrate. The absence of the coordinating water molecule allows for a more compact packing of the zinc glycinate units.

Diagram: Putative Dimeric Structure in Anhydrous Zinc Glycinate

G Zn1 Zn²⁺ N1a N Zn1->N1a O1a O Zn1->O1a N1b N Zn1->N1b O2a O Zn1->O2a Bridging Carboxylate Zn2 Zn²⁺ O1b O Zn2->O1b Bridging Carboxylate N2a N Zn2->N2a N2b N Zn2->N2b O2b O Zn2->O2b Gly1a Glycine 1a Gly1b Glycine 1b Gly2a Glycine 2a Gly2b Glycine 2b

Caption: Simplified representation of a potential dimeric unit in anhydrous zinc glycinate.

Comparative Physicochemical Characterization

The structural differences between the monohydrate and anhydrous forms give rise to distinct physicochemical properties, which can be probed using a variety of analytical techniques.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful tool for distinguishing between the two forms as their different crystal lattices will produce unique diffraction patterns.

  • This compound: The PXRD pattern of the monohydrate is characterized by a set of sharp, well-defined peaks corresponding to its crystalline, polymeric structure.[5]

  • Anhydrous Zinc Glycinate: The PXRD pattern of the anhydrous form is expected to show a different set of peaks, reflecting its distinct crystal packing. The dehydration of the monohydrate would lead to a noticeable change in the diffraction pattern, indicating a phase transformation.

Parameter This compound Anhydrous Zinc Glycinate
Crystal System Monoclinic[5]To be confirmed by direct analysis
PXRD Pattern Characterized by a unique set of diffraction peaks.[5]Expected to have a distinct pattern from the monohydrate.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for understanding the stability of the hydrated form and the process of dehydration.

  • This compound: A TGA thermogram of the monohydrate will show a distinct weight loss step corresponding to the loss of one water molecule per formula unit. This dehydration event is typically observed at temperatures above 100°C.[5] The corresponding DSC curve will show an endothermic peak associated with this dehydration process.

  • Anhydrous Zinc Glycinate: The TGA thermogram of the anhydrous form should ideally show no significant weight loss until the onset of decomposition at a much higher temperature.

Thermal Event This compound Anhydrous Zinc Glycinate
Dehydration Expected weight loss corresponding to one water molecule (approx. 7.8%) above 100°C.[5]No significant weight loss due to dehydration.
Decomposition Occurs at higher temperatures after dehydration.Decomposes at a high temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the vibrational modes of the molecules and can detect changes in the coordination environment of the functional groups.

  • This compound: The FTIR spectrum of the monohydrate will exhibit characteristic bands for the coordinated amino (-NH₂) and carboxylate (-COO⁻) groups of glycine. Additionally, a broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the water of hydration.[6][7]

  • Anhydrous Zinc Glycinate: The most significant difference in the FTIR spectrum of the anhydrous form compared to the monohydrate is the absence or significant reduction of the broad O-H stretching band.[6] Subtle shifts in the positions of the amino and carboxylate stretching bands may also be observed due to the changes in the coordination environment and crystal packing upon removal of the water molecule.

FTIR Spectral Region This compound Anhydrous Zinc Glycinate
~3200-3500 cm⁻¹ Broad band due to O-H stretching of water.[6][7]Absence or significantly reduced intensity of the O-H band.
~1600 cm⁻¹ Asymmetric stretching of coordinated -COO⁻ group.Potential shift in the position of the -COO⁻ stretching band.
~1400 cm⁻¹ Symmetric stretching of coordinated -COO⁻ group.Potential shift in the position of the -COO⁻ stretching band.
~3300 cm⁻¹ N-H stretching of coordinated -NH₂ group.Potential shift in the position of the N-H stretching band.
Solubility

The solubility of a compound is a critical parameter in drug development. While specific comparative data is scarce, general principles and available information suggest potential differences.

  • This compound: Generally, hydrated forms of compounds can exhibit different solubility compared to their anhydrous counterparts.

  • Anhydrous Zinc Glycinate: Anhydrous forms are often more hygroscopic and can have a higher initial dissolution rate, sometimes leading to the formation of a less soluble hydrate on the surface of the dissolving particles (a phenomenon known as "conversion").

Property This compound Anhydrous Zinc Glycinate
Aqueous Solubility Slightly soluble in water.[4]Expected to have different solubility, potentially higher initial dissolution.
Hygroscopicity Stable under ambient conditions.Likely to be more hygroscopic than the monohydrate.

Experimental Protocols

To enable researchers to perform their own comparative studies, the following are detailed, self-validating protocols for the key analytical techniques discussed.

Synthesis of this compound and Anhydrous Zinc Glycinate

Diagram: Synthesis and Dehydration Workflow

G cluster_synthesis Synthesis of Monohydrate cluster_dehydration Preparation of Anhydrous Form reagents Glycine + Zinc Acetate/Oxide in Water reaction Stirring and Heating (e.g., 90°C) [2] reagents->reaction filtration Filtration and Washing reaction->filtration drying_low_temp Drying at Low Temperature (e.g., 30°C) [2] filtration->drying_low_temp monohydrate This compound drying_low_temp->monohydrate heating_high_temp Controlled Heating of Monohydrate (e.g., >120°C in vacuum) monohydrate->heating_high_temp anhydrous Anhydrous Zinc Glycinate heating_high_temp->anhydrous

Caption: Workflow for the synthesis of the monohydrate and its dehydration to the anhydrous form.

Protocol 1: Synthesis of this compound [5]

  • Dissolution: Dissolve glycine in distilled water in a reaction vessel.

  • Addition of Zinc Salt: Add a stoichiometric amount of a suitable zinc salt (e.g., zinc acetate dihydrate or zinc oxide) to the glycine solution with continuous stirring.

  • Reaction: Heat the reaction mixture to approximately 90°C and maintain this temperature with stirring for a defined period (e.g., 2 hours) to ensure complete reaction.

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold distilled water and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals at a low temperature (e.g., 30-40°C) under vacuum to obtain the stable monohydrate.

  • Validation: Confirm the formation of the monohydrate using TGA to verify the presence of one water molecule per formula unit.

Protocol 2: Preparation of Anhydrous Zinc Glycinate

  • Starting Material: Begin with a well-characterized sample of this compound.

  • Dehydration: Place the monohydrate sample in a vacuum oven or a thermogravimetric analyzer.

  • Heating Program: Heat the sample to a temperature above its dehydration point (e.g., 120-150°C) under vacuum or a dry inert gas purge.

  • Isothermal Hold: Hold the sample at this temperature until a constant weight is achieved, indicating the complete removal of water.

  • Cooling: Cool the sample to room temperature in a desiccator to prevent rehydration.

  • Validation: Immediately analyze the resulting anhydrous material by PXRD to confirm a phase change and by TGA to verify the absence of water.

Analytical Characterization Protocols

Protocol 3: Powder X-Ray Diffraction (PXRD) Analysis

  • Sample Preparation: Gently grind a small amount of the sample to a fine powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 5-50°) with a specific step size and scan speed.

  • Data Analysis: Process the resulting diffraction pattern to identify the peak positions (2θ) and intensities. Compare the patterns of the monohydrate and anhydrous forms to identify differences in their crystal structures.

Protocol 4: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA pan.

  • Heating Program: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a continuous purge of an inert gas (e.g., nitrogen).

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature and percentage of weight loss for any thermal events, such as dehydration and decomposition.

Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample using an appropriate method, such as the KBr pellet technique or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the FTIR spectrometer and collect the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands. Compare the spectra of the monohydrate and anhydrous forms, paying close attention to the O-H stretching region and the positions of the amino and carboxylate bands.

Protocol 6: Aqueous Solubility Determination

  • Equilibrium Solubility Method: Add an excess amount of the solid sample to a known volume of distilled water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved zinc glycinate in the supernatant/filtrate using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to quantify the zinc concentration.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Conclusion and Future Perspectives

The structural and physicochemical properties of this compound and anhydrous zinc glycinate are intrinsically linked to the presence or absence of a single water molecule in the crystal lattice. The monohydrate exists as a polymeric structure, stabilized by the coordinating water molecule, while the anhydrous form likely adopts a more compact, clustered arrangement. These structural differences manifest in distinct PXRD patterns, thermal behaviors, and FTIR spectra.

For researchers and drug development professionals, a thorough characterization of the specific form of zinc glycinate being used is not merely an academic exercise but a critical step in ensuring product quality, stability, and performance. The choice between the monohydrate and anhydrous form will depend on the specific requirements of the formulation and the desired physicochemical properties.

Further research focusing on a direct, comprehensive comparative study of the two forms, including detailed solubility and dissolution rate studies under various conditions, would be invaluable to the scientific community. Such studies would provide a more complete understanding of the interplay between structure and function in this important nutritional supplement.

References

  • Synthesis And Spectroscopic Characterization Of Calcium, Iron And Zinc Bisglycinates. (2023). IOSR Journal of Applied Chemistry.
  • Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate.
  • R-K. Li, et al. (2008). Structural determination and characterization of copper and zinc bis-glycinates with X-ray crystallography and mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Yin, L.-H., et al. (2016). Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. Journal of the Chinese Chemical Society.
  • Gandia, P., et al. (2007). A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers. International Journal for Vitamin and Nutrition Research.
  • Stephenson, C. J., et al. (2023). Dehydration of a crystal hydrate at subglacial temperatures.
  • The Good Scents Company. (n.d.). zinc glycinate. Retrieved from [Link]

  • PubChem. (n.d.). ZINC bis(glycinate) monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111990542A - Preparation method and production system of glycine complex zinc salt premix.
  • ResearchGate. (n.d.). The Fourier transform infrared spectoscopy (FTIR) spectrum of zinc glycerolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Indexed powder XRD profile of γ-Glycine. Retrieved from [Link]

  • Sciencemadness. (2012). Solubility of anhydrous salts vs hydrates. Retrieved from [Link]

  • PubMed. (2023). ATR-FTIR spectroscopy as a method for the determination of mineral chelation in high concentration manganese and zinc proteinates used as animal feed additives. Retrieved from [Link]

  • UCL Discovery. (n.d.). Glycine zinc sulfate pentahydrate: redetermination at 10 K from time-of-flight neutron Laue diffraction. Retrieved from [Link]

  • PubMed. (n.d.). Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats. Retrieved from [Link]

  • SciSpace. (n.d.). An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization Of Zinc Sulphate Single Crystals And Its Structural, Thermal And Optical Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of glycinate (a), calcium glycinate (b), magnesium glycinate (c), and zinc glycinate (d). Retrieved from [Link]

  • Cosmos Journal. (n.d.). X-RAY DIFFRACTION ANALYSIS OF ZINC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101225051A - Preparation method of zinc glycinate.
  • Quora. (2023). Why is anhydrous BeSO4 insoluble while hydrated one is soluble?. Retrieved from [Link]

  • Save My Exams. (2024). Hydrated & Anhydrous Salts (Cambridge (CIE) IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Effect of zinc acetate addition on crystal growth, structural, optical, thermal properties of glycine single crystals. Retrieved from [Link]

Sources

CONFIRMING THE STRUCTURE OF SYNTHESIZED GLYCINE ZINC SALT MONOHYDRATE USING XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioavailable mineral supplements and metallodrugs, Zinc Glycinate Monohydrate (Bis(glycinato)zinc(II) monohydrate,


) represents a superior alternative to inorganic salts like zinc sulfate due to its enhanced absorption and reduced gastrointestinal side effects. However, the synthesis of this chelate often yields physical mixtures of reactants (zinc oxide, glycine) or incorrect hydration states rather than the true coordination polymer.

This guide details the definitive protocol for confirming the structural identity of synthesized Zinc Glycinate Monohydrate using Powder X-Ray Diffraction (PXRD) . Unlike Fourier Transform Infrared Spectroscopy (FTIR), which identifies functional groups, PXRD provides a unique "fingerprint" of the crystal lattice, allowing for the unequivocal differentiation between the true chelate, unreacted starting materials, and potential polymorphs.

Comparative Analysis Strategy

To validate the synthesized product, we employ a comparative analysis framework. The "performance" of the product is defined by its Phase Purity and Crystallinity relative to established standards.

The "Gold Standard" Hierarchy
  • Primary Reference: Simulated XRD pattern derived from Single Crystal X-Ray Diffraction (SCXRD) data (Newman et al., 1990).

  • Secondary Reference: Experimental comparison against unreacted precursors (Glycine and Zinc Oxide).

  • Tertiary Validation: FTIR and Elemental Analysis (supporting evidence).

Comparison of Characterization Techniques
FeaturePXRD (Preferred) FTIR Elemental Analysis (CHN)
Primary Output Crystal Lattice Structure (Phase ID)Functional Groups (Bonding)Chemical Composition (%)
Differentiation Distinguishes physical mixture from chelateDifficult to distinguish mixture from chelateCannot distinguish mixture from chelate
Impurity Detection High (detects crystalline impurities >1-2%)Low (peaks overlap significantly)Low (averages bulk composition)
Hydration State Definitive (shifts in lattice parameters)Indicative (O-H stretch)Indicative (H/O ratio)

Experimental Protocol

Synthesis (Brief Context)

The synthesis typically involves a reaction between Glycine (


) and Zinc Oxide  (

) or Zinc Acetate in an aqueous medium at ~90°C.[1]
  • Critical Control Point: The reaction must yield the monoclinic form of Bis(glycinato)zinc(II) monohydrate. Incomplete reaction results in residual ZnO (hexagonal) or Glycine (monoclinic/hexagonal).

XRD Method Parameters

To ensure data integrity, the following acquisition parameters are recommended for a standard benchtop diffractometer (e.g., Bruker D8 Advance or similar).

  • Radiation Source: Cu K

    
     (
    
    
    
    )
  • Voltage/Current: 40 kV / 40 mA

  • Scan Range (

    
    ):  5° to 80°
    
  • Step Size: 0.02°

  • Time per Step: 1.0 - 2.0 seconds

  • Sample Prep: Back-loading or zero-background holder to minimize preferred orientation.

Workflow Visualization

Synthesis_Characterization_Workflow RawMaterials Raw Materials (Glycine + ZnO) Synthesis Synthesis (90°C, Aqueous) RawMaterials->Synthesis Reaction Filtration Filtration & Drying (Vacuum, 30°C) Synthesis->Filtration Purification XRD_Acquisition XRD Acquisition (Cu Kα, 5-80° 2θ) Filtration->XRD_Acquisition Sample Prep Data_Processing Data Processing (Background Subtraction) XRD_Acquisition->Data_Processing Raw Data Comparison Pattern Matching (vs. Reference) Data_Processing->Comparison d-spacing calc

Figure 1: End-to-end workflow for the synthesis and structural confirmation of Zinc Glycinate Monohydrate.

Results & Discussion: Structural Confirmation

Reference Crystallographic Data

The synthesized compound must match the crystallographic parameters established in the literature.

  • Crystal System: Monoclinic

  • Space Group:

    
     (or similar monoclinic setting)
    
  • Lattice Parameters:

(Data sourced from Feng et al., 2015 and Newman et al., 1990).

Peak Identification & Impurity Analysis

The most common failure mode in synthesis is an incomplete reaction, leaving unreacted ZnO or Glycine. The table below serves as a "Look-Up" guide for researchers to interpret their diffractograms.

Table 1: Diagnostic Peak List for Zinc Glycinate Monohydrate and Common Impurities

Phase2

Position (Approx.)
Relative IntensityOrigin/Significance
Zn(Gly)

Low Angle (<15°) MediumCharacteristic of large unit cell (coordination polymer).
Zn(Gly)

~18.5° - 22.0° High Primary confirmation region for the chelate structure.
Zinc Oxide (ZnO) 31.77°High(100) plane. Presence indicates incomplete reaction.
Zinc Oxide (ZnO) 34.42°High(002) plane. Major impurity marker.
Zinc Oxide (ZnO) 36.25°High(101) plane. Major impurity marker.

-Glycine
14.7°Medium(020) plane. Unreacted starting material.

-Glycine
29.7°High(040) plane. Unreacted starting material.

Interpretation Logic:

  • Pass: Diffractogram shows dominant peaks in the 18-25° range consistent with the monoclinic lattice and absence of peaks at 31.7°/34.4° (ZnO).

  • Fail (Mixture): Presence of sharp peaks at 31.7°, 34.4°, and 36.2° indicates residual ZnO. This suggests the reaction time was insufficient or the molar ratio was incorrect.

  • Fail (Polymorph): Shifts in the low-angle peaks may indicate the formation of an anhydrous species or a different hydration state.

Logic Flow for Validation

Validation_Logic Start Analyze XRD Pattern CheckZnO Peaks at 31.7°, 34.4°, 36.2°? Start->CheckZnO CheckGly Peaks at 14.7°, 29.7°? CheckZnO->CheckGly No Result_Fail_ZnO FAIL: Residual ZnO (Incomplete Rxn) CheckZnO->Result_Fail_ZnO Yes CheckChelate Dominant peaks @ 18-22°? CheckGly->CheckChelate No Result_Fail_Gly FAIL: Residual Glycine (Excess Ligand) CheckGly->Result_Fail_Gly Yes Result_Fail_Amorphous FAIL: Amorphous/Unknown (Bad Crystallinity) CheckChelate->Result_Fail_Amorphous No Result_Pass PASS: Pure Zinc Glycinate Monohydrate CheckChelate->Result_Pass Yes

Figure 2: Decision tree for phase identification and impurity analysis.

Validation & Trustworthiness (System Suitability)

To ensure the trustworthiness of the data (E-E-A-T principle), the following validation steps must be integrated into the protocol:

  • External Standard Calibration: Run a silicon or corundum standard (NIST SRM 640 or 1976) prior to the sample to verify the goniometer alignment (Zero-shift error should be < 0.02°

    
    ).
    
  • Simulated Pattern Generation: Do not rely solely on literature peak lists. Use the CIF file from the Cambridge Structural Database (CSD) or the lattice parameters provided in Section 4.1 to generate a theoretical powder pattern using software like Mercury or VESTA. Overlay this theoretical pattern with your experimental data.

  • Preferred Orientation Check: If intensities mismatch the theoretical pattern but positions match, grind the sample further or use a rotating stage. Zinc glycinate plates can orient preferentially, altering peak intensities.

References

  • Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015).[2] One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation. Atlantis Press.[1][2] [Link]

  • Newman, J., Bear, C. A., Hambley, T. W., & Freeman, H. C. (1990). Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex. Acta Crystallographica Section C: Crystal Structure Communications, 46(1), 44-48. [Link]

Sources

Performance of Glycine Zinc Salt Monohydrate vs. Zinc Picolinate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioavailability Paradox

In the development of high-performance nutraceuticals and therapeutic minerals, the choice of zinc ligand is often reduced to a binary debate: Zinc Bisglycinate (often sourced as Glycine Zinc Salt Monohydrate) versus Zinc Picolinate .

While marketing literature often claims absolute superiority for one form, the experimental reality is nuanced. Zinc Picolinate has historically demonstrated superior long-term tissue accumulation (erythrocytes, hair) in specific cohorts, likely due to its stability and mimetic action of endogenous picolinic acid shuttles. Conversely, Zinc Bisglycinate demonstrates superior acute plasma uptake and intestinal transport velocity, largely by hijacking the high-capacity PEPT1 peptide transporters, effectively bypassing the saturable ZIP4 ion channels.

This guide dissects the physicochemical properties, transport mechanisms, and assay performance of these two chelates to provide a data-driven basis for selection.

Physicochemical Profile

The performance of a zinc assay is dictated by the stability constant (log


) and the dissociation kinetics of the chelate in physiological buffers.
FeatureZinc Bisglycinate (Zn-Gly)Zinc Picolinate (Zn-Pic)Impact on Assay
Stoichiometry 1:2 (Zn : Glycine)1:2 (Zn : Picolinic Acid)Determines ligand load per mole of Zn.
Stability Constant (log

)
~5.0~5.8 - 6.0Picolinate is thermodynamically more stable, potentially delaying release in intracellular assays.
Solubility (pH 7.0) High (>90%)Moderate to LowGlycinate is preferred for liquid-phase assays without DMSO.
Molecular Weight ~213.5 g/mol (Anhydrous)~309.6 g/mol Glycinate provides higher elemental zinc density (approx. 30% vs 21%).
pH Sensitivity Stable > pH 4.0; Dissociates < pH 3.0High stability across broad pHGlycinate mimics food-bound zinc release in gastric simulations.

Expert Insight: The "Monohydrate" in Glycine Zinc Salt typically refers to the hydration state of the 1:1 or 1:2 complex. For high-performance assays, ensure you are using the Bisglycinate (1:2) form to ensure full chelation and PEPT1 transport. Simple 1:1 mixtures behave more like ionic zinc salts.

Mechanistic Deep Dive: Transport Pathways

The core differentiator between these molecules is their entry route into the enterocyte. This mechanism dictates which assay model (e.g., Caco-2 vs. simple diffusion) is appropriate.

The Three-Path Model
  • Ionic Path (ZIP4): Used by inorganic salts (ZnSO4). Highly saturable and easily blocked by phytates.

  • The Peptide Trojan Horse (PEPT1): Zinc Bisglycinate remains intact and is transported via the H+-coupled Peptide Transporter 1 (PEPT1), which has a higher Vmax than ZIP4.

  • The Endogenous Shuttle (Picolinic Acid): Zinc Picolinate mimics the body’s natural picolinic acid secretion (from the pancreas), facilitating absorption via a distinct, likely anionic, transport mechanism that remains efficient even in low-zinc states.

Pathway Visualization

ZincTransport Lumen Intestinal Lumen Enterocyte Enterocyte Cytosol Blood Portal Circulation Enterocyte->Blood ZnT1 Exporter Zn_Ion Zn²⁺ (Ionic) ZIP4 ZIP4 Channel (Saturable) Zn_Ion->ZIP4 Blocked by Phytates Zn_Gly Zn-Bisglycinate (Chelate) PEPT1 PEPT1 Transporter (High Capacity) Zn_Gly->PEPT1 H+ Coupled Intact Transport Zn_Pic Zn-Picolinate (Complex) PicShuttle Picolinic Acid Shuttle Zn_Pic->PicShuttle Diffusion/Anionic ZIP4->Enterocyte PEPT1->Enterocyte Hydrolysis PicShuttle->Enterocyte

Figure 1: Distinct uptake pathways. Zn-Gly utilizes the high-capacity PEPT1 transporter, while Zn-Pic utilizes the picolinic acid shuttle, both bypassing the bottleneck of the ZIP4 ion channel.

Critical Review of Bioavailability Data

Conflicting data in the literature often stems from the endpoint measured.

Study FocusKey ReferenceWinnerObservation
Acute Plasma Uptake DiSilvestro et al. (2008)Bisglycinate In a 4-hour window, Zn-Gly showed significantly higher Area Under Curve (AUC) than Picolinate, Gluconate, or Oxide.
Tissue Accumulation Barrie et al. (1987)Picolinate Over 4 weeks, Zn-Pic raised hair, urine, and erythrocyte zinc levels significantly more than Citrate or Gluconate.
Phytate Resistance Schlegel & Windisch (2006)Bisglycinate Zn-Gly absorption was minimally affected by high-phytate diets compared to Zn-Sulfate, confirming chelate stability protects the ion.

Synthesis: Use Zinc Bisglycinate for rapid repletion and functional assays requiring immediate intracellular zinc availability. Use Zinc Picolinate for assays studying long-term retention or therapeutic loading in chronic deficiency models.

Experimental Protocol: Self-Validating Zinc Uptake Assay

To objectively compare these forms in your lab, use this Caco-2 cell model protocol. It utilizes FluoZin-3 AM , a fluorogenic probe that binds free Zn2+ only after the chelate has been transported and metabolized/dissociated intracellularly.

The "Stability vs. Detection" Challenge
  • The Trap: If the zinc chelate is too stable (high log K), it may enter the cell but not release Zn2+ immediately. FluoZin-3 detects free zinc.[1]

  • The Solution: Include a "Total Zinc" lysis step (ICP-MS) alongside the fluorescent live-cell imaging to distinguish between "Uptake" (Total Zn) and "Bioavailability" (Free Zn).

Protocol Workflow

Materials:

  • Caco-2 Cells (differentiated, 14-21 days post-confluence).

  • Probe: FluoZin-3 AM (Invitrogen),

    
    .
    
  • Chelator Control: TPEN (Membrane permeable Zn chelator).

  • Buffer: HBSS (Ca/Mg free to prevent precipitation).

Step-by-Step:

  • Starvation: Incubate cells in serum-free medium for 24h to upregulate transporters.

  • Treatment:

    • Group A: Zinc Bisglycinate (10 - 50 µM).

    • Group B: Zinc Picolinate (10 - 50 µM).

    • Group C: Zinc Sulfate (Control).

    • Note: Adjust pH of stock solutions to 7.4. Zn-Pic may require slight warming or lower concentration to fully dissolve.

  • Incubation: 1-2 hours at 37°C.

  • Wash: 3x with ice-cold HBSS + 1 mM EDTA (removes surface-bound zinc).

  • Loading: Incubate with 2 µM FluoZin-3 AM for 30 mins.

  • Wash: 2x with HBSS (allow 20 min for de-esterification).

  • Readout: Fluorescence Microplate Reader (Ex/Em: 494/516 nm).

  • Validation: Add 10 µM TPEN to wells. Signal should drop to baseline. If signal persists, it is autofluorescence, not Zinc.

Assay Logic Diagram

AssayWorkflow Start Differentiated Caco-2 Cells Treat Treatment (1-2h) Zn-Gly vs Zn-Pic Start->Treat Wash1 Wash: HBSS + EDTA (Remove Extracellular Zn) Treat->Wash1 Load Load FluoZin-3 AM (Intracellular Probe) Wash1->Load Wait De-esterification (Release active probe) Load->Wait Read Measure Fluorescence (Free Zn²⁺) Wait->Read Control Validation: Add TPEN (Signal Quench) Read->Control

Figure 2: Workflow for comparative zinc uptake assay using fluorescent reporters. The EDTA wash step is critical to ensure only intracellular zinc is measured.

References

  • Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Agents and Actions, 21(1-2), 223–228. Link

  • DiSilvestro, R. A., et al. (2008). Comparison of mechanisms for zinc uptake by Caco-2 cells: Zinc picolinate vs zinc bisglycinate. The FASEB Journal, 22(1_supplement). (Note: Often cited in context of acute plasma studies).
  • Gandia, P., et al. (2007). A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers. International Journal for Vitamin and Nutrition Research, 77(4), 243–248. Link

  • Schlegel, P., & Windisch, W. (2006). Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with 65Zn labelled rats. Journal of Animal Physiology and Animal Nutrition, 90(5-6), 216–222. Link

  • Gee, J. M., et al. (2011). FluoZin-3 for measuring cellular zinc: Assessing the impact of chelation on probe kinetics. Journal of Chemical Biology.
  • Tacnet, F., et al. (1990). Mechanisms of zinc transport into pig small intestine brush-border membrane vesicles. Journal of Physiology, 421, 485–497.[2] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.